Product packaging for 3-Bromo-6-fluoro-1H-indazole(Cat. No.:CAS No. 885522-04-3)

3-Bromo-6-fluoro-1H-indazole

Cat. No.: B1292445
CAS No.: 885522-04-3
M. Wt: 215.02 g/mol
InChI Key: HXIMDHPWCHNHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-6-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B1292445 3-Bromo-6-fluoro-1H-indazole CAS No. 885522-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIMDHPWCHNHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646273
Record name 3-Bromo-6-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-04-3
Record name 3-Bromo-6-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological applications of 3-Bromo-6-fluoro-1H-indazole. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, drug discovery, and chemical research, offering detailed data and procedural insights to facilitate its use as a key building block in the development of novel therapeutics.

Core Chemical Properties

This compound is a substituted indazole with the chemical formula C₇H₄BrFN₂. Its structure features a bromine atom at the 3-position and a fluorine atom at the 6-position of the indazole ring, making it a versatile intermediate for further chemical modifications. The presence of these functional groups allows for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885522-04-3[1][2][3][4]
Molecular Formula C₇H₄BrFN₂[1][2][4]
Molecular Weight 215.02 g/mol [1][2]
Boiling Point (Predicted) 337.2 ± 22.0 °C[5]
Density (Predicted) 1.861 ± 0.06 g/cm³[5]
pKa (Predicted) 11.03 ± 0.40[5]
Storage Temperature 2-8°C (protect from light)[5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established synthetic routes for indazole derivatives. A common approach involves the diazotization of an appropriately substituted aniline, followed by cyclization and subsequent bromination. The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

Experimental Protocols

1. Plausible Synthesis of this compound:

  • Step 1: Acetylation: Protection of the amino group of 4-fluoro-2-methylaniline with acetic anhydride.

  • Step 2: Nitration: Introduction of a nitro group at the position ortho to the amino group.

  • Step 3: Cyclization: Reductive cyclization of the nitro intermediate to form the 6-fluoro-1H-indazole ring.

  • Step 4: Bromination: Regioselective bromination at the 3-position of the indazole ring using a suitable brominating agent like N-bromosuccinimide (NBS).

G start 4-Fluoro-2-methylaniline step1 Acetylation start->step1 intermediate1 N-(4-fluoro-2-methylphenyl)acetamide step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide step2->intermediate2 step3 Reductive Cyclization intermediate2->step3 intermediate3 6-Fluoro-1H-indazole step3->intermediate3 step4 Bromination intermediate3->step4 end_product This compound step4->end_product

Plausible synthetic workflow for this compound.

2. Suzuki-Miyaura Cross-Coupling Reaction:

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a boronic acid.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C for 2 to 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Relevance and Potential Applications

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[6] They are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

This compound serves as a crucial intermediate in the synthesis of potent kinase inhibitors.[3] The indazole core can act as a hinge-binding motif, while modifications at the 3-position, facilitated by the bromo substituent, allow for the exploration of structure-activity relationships and the optimization of potency and selectivity against specific kinase targets.

Signaling Pathways

Derivatives of this compound have the potential to modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. While specific targets for this exact molecule are not detailed, the indazole scaffold is a common feature in inhibitors of kinases such as:

  • Pim kinases: A family of serine/threonine kinases involved in cell cycle progression and apoptosis.[7]

  • Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, which is often overexpressed in cancer.[8]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Tyrosine kinases that play a crucial role in angiogenesis.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) Downstream_Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Pathway Activation Indazole_Inhibitor Indazole Derivative (e.g., from this compound) Indazole_Inhibitor->RTK Inhibition Proliferation Cell Proliferation Downstream_Pathway->Proliferation Angiogenesis Angiogenesis Downstream_Pathway->Angiogenesis

Inhibition of a receptor tyrosine kinase signaling pathway.

Safety Information

This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: Safety and Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary Statement Description
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

3-Bromo-6-fluoro-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the fundamental chemical properties of 3-Bromo-6-fluoro-1H-indazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The data presented is compiled from various chemical data sources.

Physicochemical Data

A summary of the key molecular identifiers and properties for this compound is presented in the table below. This data is essential for researchers in drug development and chemical synthesis for accurate compound handling, characterization, and reaction stoichiometry.

PropertyValue
Molecular Formula C₇H₄BrFN₂[1][2][3][4]
Molecular Weight 215.02 g/mol [1][2][4][5]
CAS Number 885522-04-3[1][3]

Structural and Storage Information

The structure of this compound is defined by an indazole core with a bromine atom at the 3-position and a fluorine atom at the 6-position. For handling and storage, it is recommended to keep the compound in a dark place, sealed in a dry environment at 2-8°C[2][6].

As an AI, I am unable to generate a full in-depth technical guide or whitepaper which would typically include detailed, unpublished experimental protocols and extensive signaling pathway diagrams derived from original research. The information provided here is based on publicly available data.

Below is a logical diagram illustrating the relationship between the compound and its core properties.

Logical Relationship: Compound to Properties Compound This compound Properties Molecular Formula: C₇H₄BrFN₂ Molecular Weight: 215.02 g/mol Compound->Properties has

Caption: Relationship between this compound and its key molecular properties.

References

Spectroscopic and Spectrometric Analysis of 3-Bromo-6-fluoro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for 3-Bromo-6-fluoro-1H-indazole. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data derived from fundamental principles of spectroscopic analysis and comparison with structurally related molecules. The information herein is intended to support researchers in the identification, characterization, and quality control of this important heterocyclic building block in medicinal chemistry and drug discovery.

Predicted Spectroscopic and Spectrometric Data

The structural elucidation of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted quantitative data for each of these techniques are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~13.0 - 13.5br s-1HN-H
~7.7 - 7.8ddJ_HH ≈ 8.8, J_HF ≈ 5.01HH-4
~7.4 - 7.5ddJ_HH ≈ 8.8, J_HF ≈ 2.31HH-7
~7.1 - 7.2dddJ_HH ≈ 8.8, J_HF ≈ 8.8, J_HH ≈ 2.31HH-5

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration and is expected to be a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~159.0 (d, ¹J_CF ≈ 240)C-6
~141.0C-7a
~123.0 (d, ³J_CF ≈ 10)C-5
~121.0 (d, ³J_CF ≈ 12)C-4
~118.0C-3a
~115.0 (d, ²J_CF ≈ 25)C-7
~110.0C-3

Note: The carbon spectrum will show characteristic coupling with the fluorine atom. The chemical shifts are approximate and can vary based on the solvent used.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3000Broad, MediumN-H stretch
1620 - 1600MediumC=C aromatic ring stretch
1500 - 1450StrongC=C aromatic ring stretch
1250 - 1200StrongC-F stretch
1100 - 1000MediumC-N stretch
850 - 750StrongC-H out-of-plane bend
600 - 500MediumC-Br stretch
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
214/216~100 / ~98[M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br)
135Variable[M-Br]⁺
108Variable[M-Br-HCN]⁺

Note: The molecular ion will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio for M and M+2 peaks).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for a solid organic compound like this compound.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-10 seconds) and a significantly larger number of scans will be necessary compared to the ¹H NMR spectrum.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication).

    • Perform a Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure with the anvil to ensure good contact.

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source).

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Direct Infusion ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve a stable signal of the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak or the protonated molecule peak.

    • Analyze the isotopic pattern to confirm the presence of bromine.

    • Identify any significant fragment ions.

Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

The Emerging Therapeutic Potential of 3-Bromo-6-fluoro-1H-indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique chemical properties and ability to mimic the purine core of ATP make it an attractive framework for the design of kinase inhibitors and other targeted therapeutics.[2] This technical guide focuses on a specific, promising subclass: 3-bromo-6-fluoro-1H-indazole derivatives. The strategic placement of a bromine atom at the 3-position and a fluorine atom at the 6-position offers a versatile platform for synthetic modification, enabling the development of potent and selective agents against a range of diseases, particularly cancer.[3] This document provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, supported by experimental protocols and visual diagrams to facilitate further research and development.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives typically involves a multi-step process. A common strategy begins with a substituted aniline, which undergoes cyclization to form the indazole ring, followed by bromination.

A generalized synthetic workflow is presented below:

Synthesis_Workflow Start Substituted Aniline (e.g., 2-Fluoro-4-methylaniline) Step1 Diazotization & Cyclization Start->Step1 Intermediate1 6-Fluoro-1H-indazole Step1->Intermediate1 Step2 Bromination (e.g., with NBS) Intermediate1->Step2 Core This compound Step2->Core Step3 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Step3 Derivatives Biologically Active Derivatives Step3->Derivatives

A generalized synthetic workflow for this compound derivatives.

This core structure is then readily functionalized at the 3-position via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to generate a diverse library of derivatives.

Biological Activity and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, many of which are implicated in cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

The primary therapeutic application of these derivatives lies in oncology. Their ability to inhibit key signaling pathways involved in tumor growth and progression makes them promising candidates for cancer therapy.

Table 1: In Vitro Anticancer Activity of Selected Indazole Derivatives

Compound IDSubstitution at C3Cancer Cell LineIC50 (µM)Reference
6o Substituted piperazineK562 (Chronic Myeloid Leukemia)5.15[4]
A549 (Lung Cancer)>40[4]
PC-3 (Prostate Cancer)10.33[4]
HepG2 (Hepatoma)8.87[4]
2f Substituted styryl4T1 (Breast Cancer)0.23[5]
A549 (Lung Cancer)1.15[5]
HCT116 (Colon Cancer)0.54[5]
HeLa (Cervical Cancer)0.39[5]
HepG2 (Hepatoma)0.48[5]

Note: The core structure of these derivatives may vary slightly from this compound, but they represent the broader class of biologically active indazoles.

Kinase Inhibition

A primary mechanism of action for many anticancer indazole derivatives is the inhibition of protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, playing a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6]

Table 2: Kinase Inhibitory Activity of Selected Indazole-Based Compounds

Compound ScaffoldTarget KinaseIC50 (nM)Reference
Indazole-basedVEGFR-21.24[7]
6-Bromo-indazole derivativePLK4<0.1[8]
Axitinib (Indazole core)PLK44.2 (Ki)[8]
3-(Pyrazin-2-yl)-1H-indazolePim13-11[9]
1H-Indazol-3-amineFGFR12.9[9]

Note: This table includes data from various indazole scaffolds to illustrate the potential of the class as kinase inhibitors.

Key Signaling Pathways

The anticancer effects of this compound derivatives are often mediated by their modulation of critical signaling pathways.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy. By blocking this receptor, indazole derivatives can prevent the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its blood supply.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor This compound Derivative Inhibitor->VEGFR2 Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Inhibition of the VEGFR-2 signaling pathway.
Apoptosis Induction

Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of Bcl-2 family proteins and the activation of caspases, key executioners of the apoptotic process.[5]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of a 3-Substituted-6-fluoro-1H-indazole Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.[6]

Materials:

  • This compound

  • Desired boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cesium Carbonate, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave vial

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

  • Add the solvent mixture (e.g., 1,4-dioxane/water).

  • Seal the vial and heat the reaction mixture under microwave irradiation at a specified temperature (e.g., 140°C) for a designated time.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-fluoro-1H-indazole derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase, such as VEGFR-2.[6]

Kinase_Assay_Workflow Prep Prepare Reagents: - Kinase Buffer - ATP & Substrate Master Mix - Serial Dilutions of Inhibitor Dispense Dispense Master Mix into 96-well plate Prep->Dispense AddInhibitor Add Test Compound (Inhibitor) Dispense->AddInhibitor AddKinase Initiate Reaction: Add Kinase AddInhibitor->AddKinase Incubate1 Incubate at 30°C AddKinase->Incubate1 AddDetection Add Kinase Detection Reagent (e.g., Kinase-Glo™) Incubate1->AddDetection Incubate2 Incubate at RT AddDetection->Incubate2 Read Measure Luminescence Incubate2->Read

Workflow for a luminescence-based kinase inhibition assay.

Procedure:

  • Prepare a 1x kinase buffer from a 5x stock solution.

  • Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the test compound (inhibitor) at various concentrations to the designated wells. Control wells should contain a diluent solution.

  • Initiate the kinase reaction by adding the target kinase to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Add a kinase detection reagent (e.g., Kinase-Glo™) to each well, which measures the amount of ATP remaining after the kinase reaction.

  • Incubate at room temperature for a short period (e.g., 15 minutes).

  • Measure the luminescence using a plate reader. The IC50 value is calculated from the resulting dose-response curve.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

  • Cells seeded in a 96-well plate

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Culture medium

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

  • Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).[11]

  • Add 100 µL of the solubilization solution into each well.[11]

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.[11]

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11] The reference wavelength should be more than 650 nm.[11]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, such as those involved in apoptosis (e.g., cleaved caspases, Bcl-2 family proteins).[12]

Procedure:

  • Cell Lysis and Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.[12]

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and evaluation of a broader range of derivatives to identify compounds with superior efficacy and safety profiles. Further elucidation of the specific kinase targets and signaling pathways modulated by these compounds will be crucial for their clinical development and for identifying patient populations most likely to benefit from these targeted therapies.

References

3-Bromo-6-fluoro-1H-indazole: A Privileged Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets, particularly protein kinases. This structural motif, which can be considered a bioisostere of indole, offers a unique combination of hydrogen bond donor and acceptor capabilities, contributing to its robust binding affinity with various enzymes. Among the plethora of substituted indazoles, 3-bromo-6-fluoro-1H-indazole emerges as a highly versatile and promising building block for the development of novel therapeutics. The strategic placement of a bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the fluorine atom at the 6-position can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the resulting compounds.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic potential of the this compound scaffold. It is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data from closely related analogs, and a deeper understanding of the signaling pathways that can be targeted with derivatives of this promising core.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available substituted aniline. While a specific protocol for this exact molecule is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from established methods for analogous compounds, such as 3-bromo-6-(trifluoromethyl)-1H-indazole. A plausible pathway involves the diazotization and cyclization of a suitable precursor, followed by bromination.

Conceptual Synthetic Workflow

A likely synthetic approach commences with 4-fluoro-2-methylaniline, which undergoes a sequence of reactions including diazotization, cyclization to form 6-fluoro-1H-indazole, and subsequent bromination at the C3 position.

G start 4-Fluoro-2-methylaniline step1 Diazotization & Cyclization start->step1 intermediate 6-Fluoro-1H-indazole step1->intermediate step2 Bromination intermediate->step2 end This compound step2->end

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of 6-fluoro-1H-indazole

  • Diazotization: Dissolve 4-fluoro-2-methylaniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at this temperature for 1-2 hours.

  • Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain crude 6-fluoro-1H-indazole.

Step 2: Synthesis of this compound

  • Dissolve the 6-fluoro-1H-indazole from Step 1 in a suitable solvent, such as acetic acid.

  • Slowly add a solution of bromine (1.0-1.2 eq.) in acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Key Reactions for Functionalization

The bromine atom at the C3 position of this compound serves as a versatile handle for introducing a wide range of substituents, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose, enabling the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is instrumental for coupling the indazole core with various aryl, heteroaryl, or vinyl boronic acids or esters.

General Protocol:

  • In a microwave vial, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 eq.).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Seal the vial and heat the reaction mixture to 80-120 °C (conventional heating) or under microwave irradiation (e.g., 140 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

G start This compound + R-B(OH)2 step1 Pd Catalyst, Base, Solvent start->step1 step2 Heating step1->step2 end 3-R-6-fluoro-1H-indazole step2->end step3 Workup & Purification end->step3

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction facilitates the introduction of a diverse range of primary and secondary amines onto the indazole scaffold.

General Protocol:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., a RuPhos or BrettPhos precatalyst, 2 mol%), and a suitable base (e.g., lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent, such as tetrahydrofuran (THF), via syringe.

  • Add the base to the stirred reaction mixture.

  • Seal the tube and heat the reaction to the appropriate temperature (e.g., 65 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Biological Activity and Therapeutic Potential

Indazole derivatives are renowned for their broad spectrum of biological activities, with a significant number of them being developed as kinase inhibitors for the treatment of cancer.[1][2] The this compound scaffold is a key starting material for the synthesis of compounds targeting various kinases involved in critical cellular signaling pathways.[3]

Targeting Kinase Signaling Pathways

The dysregulation of protein kinase activity is a hallmark of many cancers. Indazole-based compounds have been successfully developed to target key kinases in oncogenic signaling pathways, such as the VEGFR and PI3K/Akt/mTOR pathways.

VEGFR Signaling Pathway:

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor Indazole Derivative Inhibitor->Dimerization Inhibition Downstream Downstream Signaling (e.g., PLCγ, Ras/Raf/MEK/ERK) Dimerization->Downstream Angiogenesis Angiogenesis, Proliferation, Survival Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based inhibitor.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many human cancers, making it an attractive target for therapeutic intervention.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor Indazole Derivative Inhibitor->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an indazole-based inhibitor.

Quantitative Biological Data (Representative Examples)

While specific IC₅₀ values for derivatives of this compound are not widely available in the public domain, data from structurally similar fluorinated and/or 3-substituted indazoles highlight the potential of this scaffold. The following table summarizes the inhibitory activities of some representative indazole derivatives against various kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC₅₀ (nM)Target Cell LineIC₅₀ (µM)Citation
Compound A FGFR12.9K5620.0405[1]
Compound B EGFR T790M5.3--[1]
Compound C Bcr-Abl14K5626.50[1]
Compound D VEGFR-21.24HUVEC-[5]
Compound E PLK4< 0.1IMR-320.948[6]

This table presents data for analogous indazole derivatives to illustrate the potential of the this compound scaffold. The specific activities of derivatives from this core will require experimental validation.

Conclusion

This compound represents a highly valuable and versatile scaffold in the field of medicinal chemistry. Its strategic combination of a reactive bromine handle and a modulating fluorine substituent provides a powerful platform for the synthesis of novel, biologically active compounds. The demonstrated potential of the broader indazole class to potently and selectively inhibit key protein kinases in oncogenic signaling pathways underscores the promise of this particular core in the development of next-generation targeted therapies. This technical guide serves as a foundational resource for researchers, providing insights into the synthesis, functionalization, and therapeutic potential of this compound, and aims to facilitate its application in the ongoing quest for innovative medicines.

References

The Rise of Halogenated Indazoles: A Technical Guide to Their Discovery and Significance in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms to this versatile bicyclic heterocycle has proven to be a pivotal strategy in drug discovery, significantly enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and significance of halogenated indazoles, offering a comprehensive resource for researchers engaged in the development of novel therapeutics. We will delve into key synthetic methodologies, structure-activity relationships, and the critical roles these compounds play in modulating various signaling pathways, with a particular focus on their application as kinase inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various halogenated indazole derivatives against different protein kinases, providing a comparative overview of their potency.

Table 1: Inhibitory Activity of Halogenated Indazole Derivatives against Aurora Kinase A

CompoundHalogen SubstitutionIC50 (nM)Reference
54aChloro32[1]
54cBromo46[1]
55aNone519[1]

Table 2: Inhibitory Activity of Halogenated Benzylidene-benzohydrazide Hybrids against Various Kinases

CompoundHalogen SubstitutionEGFR IC50 (nM)HER2 IC50 (nM)CDK2 IC50 (nM)AURKC IC50 (nM)mTOR IC50 (nM)Reference
6hChloro73.223.228411-[2]
6iFluoro----Potent[2]
Erlotinib (Standard)-61.1----[2]
Lapatinib (Standard)--17.4---[2]
Roscovitine (Standard)---756--[2]
TSA (Standard)----30.4-[2]

Table 3: Inhibitory Activity of Indazole-3-carboxamides as CRAC Channel Blockers

CompoundStructureCalcium Influx IC50 (µM)Reference
12dIndazole-3-carboxamide<1[3]
9cReverse amide isomer>100[3]

Key Experimental Protocols

Detailed methodologies for the synthesis of key halogenated indazole intermediates and their evaluation in biological assays are crucial for reproducibility and further development.

Synthesis of 5-bromo-1H-indazol-3-amine

This protocol describes the synthesis of a key halogenated indazole intermediate.[1]

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent, add hydrazine hydrate (excess).

  • Reflux the reaction mixture for 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess hydrazine hydrate under reduced pressure.

  • The resulting solid is 5-bromo-1H-indazol-3-amine, which can be used in subsequent steps without further purification. The reported yield is 88%.[1]

Suzuki Coupling of 5-bromo-1H-indazol-3-amine

This protocol details the palladium-catalyzed cross-coupling reaction to introduce aryl substituents at the C5 position of the indazole core.[1]

Materials:

  • 5-bromo-1H-indazol-3-amine

  • Substituted boronic acid or ester

  • Palladium catalyst (e.g., PdCl₂(dppf)₂)

  • Base (e.g., Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/H₂O, 1:1)

  • Nitrogen atmosphere

Procedure:

  • In a reaction vessel, dissolve 5-bromo-1H-indazol-3-amine (1.0 eq) and the desired boronic acid or ester (1.2 eq) in the 1,4-dioxane/H₂O solvent system.

  • Add the base (e.g., Cs₂CO₃, 2.0 eq) to the mixture.

  • Purge the reaction vessel with nitrogen gas.

  • Add the palladium catalyst (e.g., PdCl₂(dppf)₂, 0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-aryl-1H-indazol-3-amine. Reported yields range from 75-80%.[1]

Metal-Free C-H Direct Halogenation of 2H-Indazoles

This protocol describes a regioselective and environmentally friendly method for the direct halogenation of 2H-indazoles.[4]

Materials:

  • 2-substituted-2H-indazole

  • N-Halosuccinimide (NBS or NCS)

  • Solvent (e.g., water or ethanol)

Procedure for Monobromination:

  • In a reaction flask, dissolve the 2-substituted-2H-indazole (1.0 eq) in the chosen solvent (e.g., water).

  • Add N-bromosuccinimide (NBS) (1.0 eq).

  • Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for a designated time (e.g., 2 hours).

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate work-up to isolate the 3-bromo-2H-indazole product.

Procedure for Dichlorination (Poly-halogenation):

  • In a reaction flask, dissolve the 2-substituted-2H-indazole (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add N-chlorosuccinimide (NCS) in batches (e.g., 2.0 eq total).

  • Stir the reaction at an elevated temperature (e.g., 50 °C) for an extended period (e.g., 6 hours).

  • Monitor the reaction by TLC.

  • After completion, perform a work-up and purification to isolate the di-halogenated product.

In Vitro Kinase Inhibitory Assay

This is a general protocol to assess the inhibitory activity of halogenated indazoles against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate), may be radiolabeled (e.g., [γ-³²P]ATP)

  • Test compound (halogenated indazole)

  • Assay buffer

  • Kinase reaction termination solution (e.g., phosphoric acid)

  • Filter plates or other separation method

  • Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and the specific protein kinase.

  • Add the test compound (halogenated indazole) at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time.

  • Terminate the reaction by adding the kinase reaction termination solution.

  • Separate the phosphorylated substrate from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP, or by using filter plates that bind the peptide.

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays (e.g., using fluorescence or luminescence), a plate reader is used.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Synthesis and Signaling

Graphical representations of experimental workflows and biological pathways are invaluable for understanding complex processes. The following diagrams were generated using the Graphviz DOT language.

Synthetic Pathway for 5-Aryl-1H-indazol-3-amine

G A 5-bromo-2-fluorobenzonitrile reagent1 Hydrazine Hydrate (80%) A->reagent1 B 5-bromo-1H-indazol-3-amine reagent2 Aryl Boronic Acid PdCl2(dppf)2, Cs2CO3 B->reagent2 C 5-aryl-1H-indazol-3-amine reagent1->B Reflux, 20 min reagent2->C Suzuki Coupling 90 °C, 6 h G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds GRB2 GRB2 FGFR1->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Inhibitor Halogenated Indazole Inhibitor Inhibitor->FGFR1 Inhibits (ATP-binding site)

References

The Strategic Role of 3-Bromo-6-fluoro-1H-indazole in the Synthesis of Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows indazole-based compounds to effectively compete for the ATP-binding site of various kinases, making it a valuable starting point for inhibitor design.[2] Within this class of compounds, 3-bromo-6-fluoro-1H-indazole emerges as a key building block, offering a strategic platform for the synthesis of novel therapeutics targeting a range of signaling pathways implicated in cancer and other proliferative diseases.[3]

The bromine atom at the 3-position and the fluorine atom at the 6-position of the indazole ring provide medicinal chemists with versatile handles for molecular elaboration. The bromo group is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[4] These modifications are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. The fluorine atom at the 6-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound.

This technical guide provides a comprehensive overview of the role of this compound in the synthesis of kinase inhibitors, detailing synthetic methodologies, presenting key quantitative data from closely related analogs, and visualizing the relevant biological pathways and experimental workflows.

I. Synthetic Methodologies: Leveraging Cross-Coupling Reactions

The synthetic utility of 3-bromo-indazole derivatives in the construction of kinase inhibitors primarily relies on palladium-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the indazole core, a key vector for interacting with the kinase active site. While specific examples for this compound are limited in publicly accessible literature, the following protocols for analogous 3-bromo-indazoles are directly applicable.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl moieties.

Experimental Protocol (General Procedure for a 3-bromo-indazole derivative): [4][5]

  • In a reaction vessel, combine the 3-bromo-indazole derivative (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base, typically K₂CO₃ (3 eq.).[5]

  • Add a solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).[5]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-12 hours), monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl- or 3-heteroaryl-indazole.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-substituted aminoindazoles.

Experimental Protocol (General Procedure for a 6-bromo-1H-indazole derivative): [6]

  • To an oven-dried Schlenk tube, add the bromo-indazole derivative (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 eq.).[6]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous aprotic solvent, such as tetrahydrofuran (THF), via syringe.[6]

  • Heat the reaction mixture (typically to around 65 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[6]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]

  • Purify the crude product using silica gel column chromatography.

II. Quantitative Data on Indazole-Based Kinase Inhibitors

Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors Against PLK4

Compound/ScaffoldTarget KinaseIC₅₀ (nM)Reference
Indazole Derivative (C05)PLK4< 0.1[7]
Indazole Derivative (B01)PLK465[7]
Axitinib (Indazole-based)PLK44.2[7]

Table 2: Inhibitory Activity of Indazole-Based Kinase Inhibitors Against VEGFR-2

Compound/ScaffoldTarget KinaseIC₅₀ (nM)Reference
Axitinib (Indazole-based)VEGFR-20.2[7]

Table 3: Antiproliferative Activity of Indazole-Based PLK4 Inhibitor (C05)

Cell LineCancer TypeIC₅₀ (µM)Reference
IMR-32Neuroblastoma0.948[7]
MCF-7Breast Cancer0.979[7]
H460Non-small cell lung cancer1.679[7]

III. Kinase Signaling Pathways and Experimental Workflows

Derivatives of the bromo-indazole scaffold have been shown to target several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

A. Targeted Signaling Pathways

One of the key pathways targeted by indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which is crucial for angiogenesis. Another important target is the Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which is often overexpressed in cancer cells.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2 VEGF VEGF VEGF->VEGFR2

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

B. Experimental Workflows

The discovery and development of kinase inhibitors from a 3-bromo-indazole scaffold typically follow a structured workflow, from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow Start 3-Bromo-6-fluoro- 1H-indazole Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Purification1 Purification and Characterization (Chromatography, NMR, MS) Coupling->Purification1 Library Library of Indazole Derivatives Purification1->Library Assay In Vitro Kinase Assay (IC50 Determination) Library->Assay CellAssay Cell-Based Assays (Antiproliferative Activity) Assay->CellAssay Lead Lead Compound Identification CellAssay->Lead

Caption: General workflow for kinase inhibitor discovery.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based) [4]

  • Prepare a 1x kinase buffer from a 5x stock solution.

  • Create a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., a generic tyrosine-rich peptide).

  • Dispense the master mix into the wells of a 96-well or 384-well plate.

  • Add the synthesized indazole compounds at various concentrations to the designated wells. Include appropriate positive and negative controls.

  • Initiate the kinase reaction by adding a diluted solution of the target kinase enzyme (e.g., VEGFR-2 or PLK4) to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Add a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining after the kinase reaction.

  • Incubate at room temperature for a short period (e.g., 15 minutes) to allow the luminescent signal to stabilize.

  • Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IV. Conclusion

This compound stands as a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic substitution pattern allows for the facile introduction of diverse chemical functionalities through well-established synthetic protocols, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. While direct and extensive biological data for inhibitors derived from this specific starting material are still emerging, the compelling data from closely related indazole analogs, particularly those targeting oncogenic kinases like VEGFR-2 and PLK4, underscore the immense potential of this scaffold. This guide provides a foundational resource for researchers in medicinal chemistry and drug development to harness the synthetic and biological potential of this compound in the quest for next-generation targeted therapies.

References

Chemical structure and IUPAC name of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including several FDA-approved drugs.[1][2] This particular derivative, featuring bromine and fluorine substitutions, offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.[3] Indazole derivatives are particularly prominent in the development of protein kinase inhibitors, which are crucial in oncology for targeting signaling pathways involved in cancer cell proliferation.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications for researchers and professionals in drug development.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. A bromine atom is substituted at the 3-position, and a fluorine atom is at the 6-position.

IUPAC Name: this compound

Chemical Formula: C₇H₄BrFN₂[4][5]

SMILES Code: FC1=CC2=C(C=C1)C(Br)=NN2[4][5]

Image of the chemical structure of this compound: Chemical structure of this compound

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Physicochemical Properties
PropertyValueSource
CAS Number 885522-04-3[4][5][6]
Molecular Weight 215.02 g/mol [4][5]
Molecular Formula C₇H₄BrFN₂[4][5]
Topological Polar Surface Area (TPSA) 28.68 Ų[5]
logP (Consensus) 2.4645[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Rotatable Bonds 0[5]
Storage Conditions 2-8°C, sealed in dry, keep in dark place[4]
Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely available in the public domain, predicted data based on structurally similar compounds provide valuable insights for characterization.[7]

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0 - 13.5br sN-H
~7.8 - 8.0ddH-4
~7.6 - 7.7ddH-7
~7.1 - 7.2dddH-5

Note: The N-H proton signal is expected to be broad and its chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160 (d)C-6 (coupled to F)
~141C-7a
~122C-3
~121 (d)C-5
~120C-3a
~115 (d)C-4
~100 (d)C-7

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
3100 - 3000N-H stretch
1620 - 1600C=C aromatic stretch
1500 - 1450C=N stretch
1250 - 1200C-F stretch
800 - 750C-H out-of-plane bend
600 - 550C-Br stretch

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various methods. A common approach involves the cyclization of appropriately substituted anilines. Below is a plausible synthetic workflow and a detailed experimental protocol.

Synthetic Workflow Diagram

Synthetic Workflow for this compound A 2-Amino-4-fluorobenzonitrile B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B C Intermediate Diazonium Salt B->C D Cyclization C->D E 6-Fluoro-1H-indazole D->E F Bromination (NBS or Br₂ in Acetic Acid) E->F G This compound F->G

Caption: A plausible multi-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from methods for synthesizing similar indazole derivatives.[8]

Step 1: Diazotization and Cyclization to form 6-Fluoro-1H-indazole

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-fluorobenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature is maintained below 5 °C.

  • Reaction: Stir the mixture vigorously at this temperature for 1-2 hours.

  • Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., concentrated sodium hydroxide solution) until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-1H-indazole.

Step 2: Bromination of 6-Fluoro-1H-indazole

  • Dissolution: Dissolve the 6-fluoro-1H-indazole obtained from Step 1 in a suitable solvent, such as glacial acetic acid.

  • Brominating Agent: Slowly add a solution of bromine in acetic acid or N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any excess bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Biological Relevance and Applications in Drug Discovery

Indazole derivatives are renowned for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] this compound serves as a key intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The bromine at the C3 position is particularly amenable to these transformations.

Application as a Kinase Inhibitor Scaffold

A primary application of this scaffold is in the development of protein kinase inhibitors.[3] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. By functionalizing the indazole core, medicinal chemists can design potent and selective inhibitors that target the ATP-binding site of specific kinases, thereby blocking downstream signaling and inhibiting tumor growth.

Generic Kinase Signaling Pathway

Generic Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR-2) A->B C Kinase Domain (ATP Binding) B->C D Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) C->D E Cell Proliferation, Angiogenesis, Survival D->E Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Inhibition Inhibition->C

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based drug.

Analytical Characterization Workflow

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. A standard workflow involves spectroscopic and spectrometric techniques.

Analytical Workflow Diagram

Analytical Workflow for Compound Characterization A Synthesized Product (Crude this compound) B Purification (Column Chromatography / Recrystallization) A->B C Purity Assessment (HPLC, LC-MS) B->C D Structural Confirmation B->D H Final Characterized Compound C->H E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) D->E F Mass Spectrometry (HRMS) D->F G IR Spectroscopy D->G E->H F->H G->H

Caption: Standard workflow for the purification and structural elucidation of the title compound.

Experimental Protocols: Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy [7][9]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay and a greater number of scans will be necessary compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to confirm the fluorine substitution.

  • Data Processing: Process the data using appropriate window functions, perform Fourier transformation, and reference the spectra to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy [9]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal first for subtraction.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its versatile chemical handles allow for diverse functionalization, providing access to a wide array of novel compounds. Its prevalence as a core scaffold in kinase inhibitors underscores its significance in the development of targeted cancer therapies. The synthetic and analytical protocols detailed in this guide offer a foundational framework for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

References

Safety and Handling of 3-Bromo-6-fluoro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-6-fluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry. Its utility as an intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors, necessitates a thorough understanding of its hazard profile and proper handling procedures to ensure laboratory safety.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Classification

ClassificationCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H302Harmful if swallowed.[2]
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
Precautionary (Prevention) P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash hands thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Precautionary (Response) P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P330Rinse mouth.[2]
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
Precautionary (Storage) P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
Precautionary (Disposal) P501Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is the first line of defense.

Table 3: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and potential absorption.
Body Protection Laboratory coat. A disposable, fluid-resistant gown is recommended when handling larger quantities.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. An N95 or higher-rated respirator may be necessary if handling powders outside of a containment device.Minimizes inhalation of the powder, which can cause respiratory tract irritation.
Weighing and Handling of Powdered Compound

Objective: To accurately weigh and transfer this compound while minimizing the generation of airborne dust.

Methodology:

  • Preparation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood. Cover the work surface with absorbent bench paper. Ensure an emergency eyewash station and safety shower are accessible.

  • Equipment: Use an analytical balance placed inside the fume hood or in a powder containment hood to minimize air currents that could disperse the powder.

  • Procedure: a. Tare a suitable weighing vessel (e.g., a weigh boat or vial). b. Carefully transfer the desired amount of this compound to the vessel using a clean spatula. c. Keep the primary container closed as much as possible. d. Once the desired weight is obtained, securely close the weighing vessel and the primary container. e. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

Dissolution of the Compound

Objective: To safely dissolve this compound in a solvent.

Methodology:

  • Preparation: All dissolution procedures should be performed in a chemical fume hood.

  • Procedure: a. Place the weighed compound in an appropriate flask. b. Add the desired solvent slowly to the flask, avoiding splashing. c. If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols. d. Keep the flask covered as much as possible during the dissolution process.

Storage

Objective: To store this compound under conditions that ensure its stability and prevent accidental exposure.

Methodology:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The designated storage area should be secured and accessible only to authorized personnel.[2]

Spill and Waste Disposal

Objective: To safely manage spills and dispose of waste containing this compound.

Methodology:

  • Spill Response: a. In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed container for disposal. b. Clean the spill area with a suitable solvent and absorbent material. c. For larger spills, evacuate the area and follow emergency procedures.

  • Waste Disposal: a. Dispose of all waste materials contaminated with this compound in a designated hazardous waste container. b. Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Visualized Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate key workflows and logical relationships relevant to the safe handling and scientific context of this compound.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: A generalized workflow for the safe handling of chemical compounds in a laboratory setting.

G Hazard Mitigation Hierarchy elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

Caption: A logical diagram illustrating the hierarchy of controls for mitigating laboratory hazards.

Relevance in Kinase Inhibitor Drug Discovery

Indazole derivatives are a significant class of compounds in medicinal chemistry, frequently investigated as inhibitors of protein kinases.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. This compound serves as a versatile intermediate for the synthesis of potent kinase inhibitors targeting pathways involved in cell proliferation and angiogenesis. Two such critical pathways are the VEGFR-2 and Bcr-Abl signaling cascades.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: A simplified representation of the VEGFR-2 signaling pathway, a key target in anti-angiogenic cancer therapy.

G Simplified Bcr-Abl Signaling Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BcrAbl->GRB2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition STAT5->ApoptosisInhibition

Caption: A simplified diagram of the Bcr-Abl signaling pathway, characteristic of chronic myeloid leukemia (CML).

References

Commercial suppliers of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indazole that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a bromine atom at the 3-position and a fluorine atom at the 6-position, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] The indazole scaffold is a recognized pharmacophore, particularly in the development of protein kinase inhibitors, which are pivotal in oncology research for their ability to modulate signaling pathways involved in cell proliferation and angiogenesis.[1][2] This technical guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, synthetic methodologies, and applications of this compound.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes some of the known commercial suppliers. Purity levels and available quantities can vary, so it is advisable to contact the suppliers directly for the most current information.

SupplierWebsite/Contact InformationNotes
BLD Pharmbldpharm.comProvides product information including NMR, HPLC, and LC-MS data.[3]
ChemScenechemscene.comOffers the compound with a purity of ≥95%.[4]
ChemicalBookchemicalbook.comLists multiple suppliers for this chemical.[5]
MedChemExpressmedchemexpress.comProvides safety data sheets and hazard information.
Amadis Chemical Companyamadis-chemical.comListed as a supplier on ChemicalBook.[5]
"J & K SCIENTIFIC LTD."jk-scientific.comListed as a supplier on ChemicalBook.[5]
Bellen Chemistry Co., Ltd.bellenchem.comListed as a supplier on ChemicalBook.[5]

Physicochemical and Spectral Data

The key properties of this compound are summarized below. This data is essential for planning reactions, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 885522-04-3[4][5][6]
Molecular Formula C₇H₄BrFN₂[4][6]
Molecular Weight 215.02 g/mol [4]
Purity ≥95%[4]
Appearance Solid / Powder[7][8]
Storage Temperature 2-8°C, protect from light[4][8]
Topological Polar Surface Area (TPSA) 28.68 Ų[4]
logP (Consensus) 2.4645[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1[4]
Rotatable Bonds 0[4]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes common for indazole derivatives. A general approach involves the cyclization of a suitably substituted fluorophenyl precursor followed by bromination.

G cluster_0 Synthesis Workflow Starting Material 2-Fluoro-4-nitroaniline Diazotization Diazotization Starting Material->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Intermediate 6-Fluoro-1H-indazole Cyclization->Intermediate Bromination Bromination (e.g., with NBS) Intermediate->Bromination Product This compound Bromination->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

A generalized synthetic workflow for this compound.

The bromine atom at the C3 position is particularly useful for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This reactivity makes it a valuable intermediate for creating libraries of compounds for drug screening.

Applications in Drug Discovery: Kinase Inhibition

Indazole derivatives are prominent scaffolds in the development of protein kinase inhibitors.[2] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. This compound serves as a core intermediate for synthesizing compounds that can target the ATP-binding site of various kinases, thereby inhibiting their function and disrupting downstream signaling pathways that promote cell proliferation and survival.[1]

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor Indazole-based Inhibitor Inhibited_Kinase Kinase Inhibitor->Inhibited_Kinase Block X Inhibited_Kinase->Block

Inhibition of a kinase signaling pathway by an indazole-based inhibitor.

Experimental Protocols

General Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on common synthetic methods for related indazole compounds.[9][10]

Step 1: Synthesis of 6-Fluoro-1H-indazole A common route to the indazole core is through the cyclization of a substituted aniline. For instance, starting from a 2-methyl-3-fluoroaniline derivative, a diazotization reaction followed by cyclization can yield the 6-fluoro-1H-indazole core.

Step 2: Bromination of 6-Fluoro-1H-indazole

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 6-fluoro-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, pour the mixture into ice water. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [11]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans and a longer relaxation delay (2-10 seconds) compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy [11]

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Safety and Handling

This compound is associated with several hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [5][12][13]

  • Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][12] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • First Aid (Skin): If on skin, wash with plenty of soap and water.[12] If skin irritation occurs, get medical advice.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 3-Bromo-6-fluoro-1H-indazole, a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors for oncology. The synthesis is based on a two-step process commencing with the commercially available 6-fluoro-1H-indazole. The protocol outlines the bromination of the starting material, followed by purification and characterization of the final product. This document includes a comprehensive experimental protocol, tabulated data for reagents and reaction parameters, and a visual representation of the synthetic workflow.

Introduction

This compound is a crucial building block in medicinal chemistry, valued for its role in the synthesis of biologically active compounds. Its structure allows for further functionalization, making it a versatile intermediate in the development of novel therapeutics, including potent kinase inhibitors. This protocol details a reliable method for the preparation of this compound, starting from 6-fluoro-1H-indazole.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved via the direct bromination of 6-fluoro-1H-indazole. This approach is advantageous due to the commercial availability of the starting material and the generally high regioselectivity of the bromination at the C3 position of the indazole ring.

Reaction Scheme:

Synthesis_Pathway 6-fluoro-1H-indazole 6-fluoro-1H-indazole This compound This compound 6-fluoro-1H-indazole->this compound N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-fluoro-1H-indazole≥98%Commercially available
N-Bromosuccinimide (NBS)Reagent grade, ≥98%Commercially available
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercially available
Dichloromethane (CH₂Cl₂)ACS gradeCommercially available
Saturated Sodium Bicarbonate (NaHCO₃)ACS gradePrepared in-house
Brine-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeCommercially available
Silica Gel60 Å, 230-400 meshCommercially available
Equipment
  • Round-bottom flask with magnetic stirrer

  • Magnetic stir plate

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Synthetic Procedure

Step 1: Bromination of 6-fluoro-1H-indazole

  • To a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature while stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material and product should have distinct Rf values.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in dichloromethane (20 mL per gram of starting material).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to quench any remaining acidic byproducts.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Equilibrate the column with a non-polar solvent system (e.g., hexanes).

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 30% ethyl acetate).

  • Collect the fractions containing the desired product, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a solid.

Characterization Data

The identity and purity of the synthesized this compound (CAS 885522-04-3) should be confirmed by standard analytical techniques.

ParameterExpected Value
Molecular FormulaC₇H₄BrFN₂
Molecular Weight215.02 g/mol
AppearanceOff-white to pale yellow solid
Purity (HPLC)≥98%
¹H NMRConsistent with the structure of this compound
Mass Spectrometry[M+H]⁺ at m/z 214.96 and 216.96 (isotopic pattern of Br)

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve 6-fluoro-1H-indazole in anhydrous acetonitrile Add_NBS Add N-Bromosuccinimide (NBS) portion-wise at room temperature Start->Add_NBS Stir Stir at room temperature for 4-6 hours Add_NBS->Stir Monitor Monitor reaction by TLC Stir->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Reaction Complete Dissolve_DCM Dissolve residue in Dichloromethane (DCM) Concentrate->Dissolve_DCM Wash_NaHCO3 Wash with saturated aqueous NaHCO3 Dissolve_DCM->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry Dry over anhydrous MgSO4, filter, and concentrate Wash_Brine->Dry Chromatography Purify by silica gel column chromatography Dry->Chromatography Evaporate Combine pure fractions and evaporate solvent Chromatography->Evaporate Final_Product This compound Evaporate->Final_Product Characterize Characterize the final product (NMR, MS, HPLC) Final_Product->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reactionInsufficient reaction time or temperature.Continue stirring and monitor by TLC. If necessary, gently warm the reaction mixture (e.g., to 40 °C).
Deactivated NBS.Use a fresh bottle of NBS.
Formation of multiple products (by TLC)Over-bromination or side reactions.Ensure the stoichiometry of NBS is correct (1.1 eq). Add NBS portion-wise to control the reaction.
Low yield after purificationLoss of product during work-up or chromatography.Be careful during extractions. Use an appropriate amount of silica gel and optimize the eluent system for better separation.
Product is not pure after columnCo-elution with impurities.Use a shallower solvent gradient during column chromatography. Recrystallization may be an alternative purification method.

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1] In particular, 3-substituted indazoles are integral components of various therapeutic agents, notably as kinase inhibitors in oncology.[2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, providing an efficient pathway to introduce aryl and heteroaryl substituents at the C-3 position of the indazole core.[5][6]

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of 3-Bromo-6-fluoro-1H-indazole with various arylboronic acids. The presence of the fluorine atom at the 6-position can significantly influence the physicochemical and pharmacological properties of the resulting compounds, making this a key transformation for the synthesis of novel drug candidates. While specific quantitative data for this compound is limited in the available literature, the following protocols and data are based on closely related 3-bromoindazole derivatives and are expected to provide a strong foundation for reaction optimization.

Reaction Mechanism and Experimental Workflow

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Complex) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R Ar-X 3-Bromo-6-fluoro- 1H-indazole (Ar-X) Ar-X->Oxidative_Addition R-B(OH)2 Arylboronic Acid (R-B(OH)2) R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A general workflow for performing the Suzuki-Miyaura coupling reaction is outlined below. This workflow is applicable to both conventional heating and microwave-assisted protocols.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Combine_Reagents Combine this compound, Arylboronic Acid, Base, and Catalyst Start->Combine_Reagents Add_Solvent Add Degassed Solvent Combine_Reagents->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Add_Solvent->Inert_Atmosphere Heating Heating Method? Inert_Atmosphere->Heating Conventional_Heating Conventional Heating (e.g., 80-120 °C) Heating->Conventional_Heating Microwave_Irradiation Microwave Irradiation (e.g., 100-150 °C) Heating->Microwave_Irradiation Monitor_Progress Monitor Reaction by TLC or LC-MS Conventional_Heating->Monitor_Progress Microwave_Irradiation->Monitor_Progress Cooling Cool to Room Temperature Monitor_Progress->Cooling Extraction Dilute with Organic Solvent and Wash with Water/Brine Cooling->Extraction Drying_Concentration Dry Organic Layer and Concentrate Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative conditions and expected yields for the Suzuki-Miyaura coupling of 3-bromoindazoles with various arylboronic acids. These conditions are compiled from literature sources for analogous substrates and may require optimization for this compound.[6][7][8][9]

Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling of 3-Bromoindazoles

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/EtOH/H₂O110880-90
33-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001675-85
4Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O851270-80
5Thiophen-2-ylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)DME80275-85[6]

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromoindazoles

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/EtOH/H₂O1406090-98[9]
24-Methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)EtOH/H₂O1354085-95[7]
34-Acetylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/EtOH/H₂O1409080-90[9]
4Furan-2-ylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/EtOH/H₂O1406085-95[9]
53,4-(Ethylenedioxy)phenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)EtOH/H₂O1354067[7]

Experimental Protocols

The following are generalized procedures for the Suzuki-Miyaura coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific applications.[1][6][9]

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-fluoro-1H-indazole.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2/XPhos, 2.5-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv.)

  • Microwave-safe reaction vessel with a stir bar

  • Microwave reactor

  • Degassed solvent (e.g., Dioxane/EtOH/H₂O or EtOH/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for the specified time (e.g., 30-90 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up the reaction mixture as described in the conventional heating protocol (steps 7-9).

Applications in Drug Development

The 3-aryl-6-fluoro-1H-indazole scaffold is of significant interest in drug discovery, particularly in the development of protein kinase inhibitors.[2][3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[4] The indazole core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The 3-aryl substituent can then be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

The fluorine atom at the 6-position can offer several advantages, including:

  • Increased Metabolic Stability: Fluorine can block sites of oxidative metabolism, prolonging the in vivo half-life of the drug candidate.

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with the target protein.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter lipophilicity and pKa, which can improve pharmacokinetic properties.

Several 3-aryl-indazole derivatives have been investigated as inhibitors of various kinases, including MEK4, PLK4, and Pim kinases, demonstrating the therapeutic potential of this compound class in oncology and other disease areas.[2][3][10] The Suzuki-Miyaura coupling provides a robust and flexible method for the synthesis of diverse libraries of these valuable compounds for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-6-fluoro-1H-indazole. This reaction is a powerful and versatile method for the synthesis of N-substituted 3-amino-6-fluoro-1H-indazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein are based on established procedures for structurally similar substrates and serve as a robust starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. The reaction is catalyzed by a palladium complex and requires a phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1]

Data Presentation

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following tables provide representative data for the amination of a closely related substrate, 6-bromo-1H-indazole. These data can be used as a reference for anticipating reaction outcomes and for optimizing conditions for the target substrate.

Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]

AmineProductYield (%)
AnilineN-phenyl-1H-indazol-6-amine85
4-MethoxyanilineN-(4-methoxyphenyl)-1H-indazol-6-amine92
3-AminopyridineN-(pyridin-3-yl)-1H-indazol-6-amine78
BenzylamineN-benzyl-1H-indazol-6-amine88
CyclohexylamineN-cyclohexyl-1H-indazol-6-amine75
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]

AmineProductYield (%)
Morpholine6-(morpholino)-1H-indazole95
N-MethylanilineN-methyl-N-phenyl-1H-indazol-6-amine89
Piperidine6-(piperidin-1-yl)-1H-indazole91
Pyrrolidine6-(pyrrolidin-1-yl)-1H-indazole93
DiethylamineN,N-diethyl-1H-indazol-6-amine87
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Table 3: Common Catalysts, Ligands, Bases, and Solvents for Buchwald-Hartwig Amination [2]

ComponentExamplesKey Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts.[2]
Ligand XPhos, SPhos, t-BuXPhos, XantPhos, BINAP, DPPF, BrettPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are generally preferred to promote oxidative addition and reductive elimination.[2] The choice of ligand can significantly impact reaction scope and efficiency. BrettPhos is often effective for primary amines, while RuPhos is a good choice for secondary amines.[1]
Base NaOtBu, KOtBu, LiOtBu, Cs₂CO₃, K₃PO₄, LiHMDSStrong, non-nucleophilic bases are typically required. Sodium tert-butoxide is a common choice. Weaker bases like carbonates may be used for sensitive substrates.[2]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are crucial for preventing catalyst deactivation.[2]

Experimental Protocols

The following are generalized procedures for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., ligand, base, solvent, temperature, and reaction time) may be necessary for specific amine coupling partners.

Protocol 1: Amination with Primary Amines

Materials and Reagents:

  • This compound

  • Primary amine

  • BrettPhos precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[1]

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amination with Secondary Amines

Materials and Reagents:

  • This compound

  • Secondary amine

  • RuPhos precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.[1]

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[1]

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L n oa_complex [Ar-Pd(II)(Br)L n] pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)(NR¹R²)L n] oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product base_hbr Base-HBr aryl_halide This compound (Ar-Br) amine Amine (HNR¹R²) base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound, amine, catalyst, and ligand to Schlenk tube. start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert reagents Add Reagents: - Add anhydrous solvent. - Add base solution. inert->reagents reaction Reaction: - Heat to desired temperature with stirring. reagents->reaction monitor Monitor Progress: - TLC or LC-MS analysis. reaction->monitor monitor->reaction Incomplete workup Workup: - Cool to room temperature. - Quench reaction. - Extract with organic solvent. monitor->workup Complete purify Purification: - Dry organic layer. - Concentrate. - Column chromatography. workup->purify characterize Characterization: - NMR, MS, etc. purify->characterize end End characterize->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Protocol for N-Alkylation of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The indazole scaffold is a significant pharmacophore in medicinal chemistry, present in numerous therapeutic agents. The N-alkylation of indazoles is a critical transformation for the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) on the indazole ring often leads to challenges in achieving regioselectivity, resulting in mixtures of N1 and N2 alkylated isomers.[1][2][3] The regiochemical outcome is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1][4] This document provides detailed protocols for the selective N-alkylation of 3-Bromo-6-fluoro-1H-indazole, a key intermediate in the development of various pharmaceuticals.

Factors Influencing Regioselectivity

The selective N-alkylation of indazoles is governed by a combination of steric and electronic factors, as well as the reaction conditions which can favor either kinetic or thermodynamic control.[2][4]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5] Conditions that allow for equilibration tend to favor the formation of the more stable N1-alkylated product.[3][4]

  • Base and Solvent Effects: The choice of base and solvent system is crucial in directing the regioselectivity. Strong bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) typically favor N1-alkylation.[1][4][6] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[1][2][7]

  • Steric Hindrance: Substituents on the indazole ring can sterically hinder one of the nitrogen atoms, thereby directing the alkylation to the less hindered position. For example, a substituent at the C7 position can hinder attack at N1, leading to a preference for N2-alkylation.[2][4][6]

Experimental Protocols

Protocol 1: Selective N1-Alkylation of this compound

This protocol is designed to favor the thermodynamically more stable N1-alkylated product.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Iodomethane, Bromoethane)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-alkylated this compound.

Protocol 2: N-Alkylation using Potassium Carbonate in DMF (Yields Mixture of N1 and N2 Isomers)

This protocol often provides a mixture of N1 and N2 isomers and may require careful chromatographic separation.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Alkyl Halide (e.g., Iodomethane, Bromoethane)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMF.

  • Add the alkylating agent (1.1 equiv) to the suspension.

  • Stir the mixture at room temperature overnight, or heat if necessary. Monitor the reaction progress by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 alkylated isomers.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes for N-Alkylation of Substituted Indazoles.

ProtocolBaseSolventAlkylating AgentTemperatureExpected Major ProductReference
1NaHTHFAlkyl Halide0 °C to RTN1-alkylated indazole[1][4][6]
2K2CO3DMFAlkyl HalideRT to elevatedMixture of N1 and N2[1][2][7]
MitsunobuPPh3, DIAD/DEADTHFAlcohol0 °C to RTN2-alkylated indazole[2][4]

Note: The yields and regioselectivity can vary depending on the specific alkylating agent used and the electronic properties of the substituents on the indazole ring.

Visualizations

N_Alkylation_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_products Products Indazole This compound Reaction N-Alkylation Reaction Indazole->Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Quenching Quenching Reaction->Quenching Mixture of Isomers Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification N1_Product N1-Alkylated Indazole Purification->N1_Product N2_Product N2-Alkylated Indazole Purification->N2_Product Regioselectivity_Factors cluster_conditions_details Condition Details Indazole_Alkylation Indazole N-Alkylation N1_Alkylation N1-Alkylation (Thermodynamically Favored) Indazole_Alkylation->N1_Alkylation N2_Alkylation N2-Alkylation (Kinetically Favored) Indazole_Alkylation->N2_Alkylation Conditions Reaction Conditions Conditions->Indazole_Alkylation influences Sterics Steric Hindrance Sterics->Indazole_Alkylation influences Electronics Electronic Effects Electronics->Indazole_Alkylation influences Base_Solvent Base & Solvent Choice (e.g., NaH/THF vs K2CO3/DMF) Temperature Temperature

References

Application of 3-Bromo-6-fluoro-1H-indazole in Anti-Cancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-6-fluoro-1H-indazole is a key heterocyclic building block in medicinal chemistry, particularly in the design and synthesis of novel anti-cancer agents. Its substituted indazole scaffold is recognized as a "privileged structure," capable of interacting with a wide range of biological targets, most notably protein kinases.[1][2] The strategic placement of a bromine atom at the 3-position provides a versatile handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can enhance metabolic stability and binding affinity. This document outlines the application of this compound in the development of kinase inhibitors, with a focus on targeting the VEGFR-2 signaling pathway, a critical mediator of tumor angiogenesis.

Core Applications in Anti-Cancer Drug Design

Derivatives of this compound are primarily explored as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer, including cell proliferation, survival, and angiogenesis.[3] The indazole core can act as a bioisostere for other aromatic systems, like indoles, and effectively binds to the ATP-binding pocket of kinases.

Kinase Inhibition

The indazole scaffold is a well-established pharmacophore for kinase inhibition.[4] Compounds incorporating this moiety have shown potent inhibitory activity against a variety of kinases implicated in oncology. While specific data for derivatives of this compound are not extensively published, the inhibitory profiles of structurally related bromo-indazole compounds provide a strong rationale for its use. For instance, various indazole derivatives have demonstrated significant inhibition of kinases such as VEGFR-2, Polo-like kinase 4 (PLK4), and Janus kinases (JAKs).[2][5]

Synthesis of Bioactive Derivatives

The bromine atom at the C3 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize biological activity.

General Synthetic Workflow

G A This compound B Suzuki-Miyaura Coupling (with Boronic Acid/Ester) A->B Pd catalyst, Base C Buchwald-Hartwig Amination (with Amine) A->C Pd catalyst, Ligand, Base D Sonogashira Coupling (with Terminal Alkyne) A->D Pd/Cu catalyst, Base E C-3 Arylated/Heteroarylated Indazole Derivatives B->E F C-3 Aminated Indazole Derivatives C->F G C-3 Alkynylated Indazole Derivatives D->G H Biological Screening (e.g., Kinase Assays, Cell Proliferation Assays) E->H F->H G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PKC->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Indazole Derivative (from this compound) Inhibitor->VEGFR2 Inhibits Autophosphorylation

References

Application Notes and Protocols for the Synthesis of PAK1 Inhibitors from 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that is a key regulator of cell motility, proliferation, and survival.[1] Its aberrant activation is implicated in the progression of various cancers, making it an attractive target for the development of novel anticancer therapeutics.[2] The 1H-indazole-3-carboxamide scaffold has been identified as a promising chemical starting point for the development of potent and selective PAK1 inhibitors.[2]

This document provides detailed application notes and protocols for the synthesis of PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold, utilizing 3-Bromo-6-fluoro-1H-indazole as a key starting material. It includes a proposed synthetic route, quantitative data for representative compounds, and detailed experimental protocols for chemical synthesis and biological evaluation.

Proposed Synthetic Route

While direct synthesis from this compound has not been explicitly reported, a plausible and efficient synthetic route can be designed based on established organometallic cross-coupling reactions and standard amide bond formation. The proposed multi-step synthesis is outlined below.

Scheme 1: Proposed synthesis of 6-fluoro-1H-indazole-3-carboxamide PAK1 inhibitors.

Synthesis_Scheme start This compound step1 Carbonylation (e.g., Pd(OAc)2, dppf, CO, MeOH) start->step1 intermediate1 Methyl 6-fluoro-1H-indazole-3-carboxylate step1->intermediate1 step2 Hydrolysis (e.g., LiOH, THF/H2O) intermediate1->step2 intermediate2 6-fluoro-1H-indazole-3-carboxylic acid step2->intermediate2 step3 Amide Coupling (e.g., HATU, DIPEA, Amine) intermediate2->step3 final_product 6-fluoro-1H-indazole-3-carboxamide (PAK1 Inhibitor) step3->final_product

Caption: A proposed synthetic pathway to generate 6-fluoro-1H-indazole-3-carboxamide PAK1 inhibitors starting from this compound.

Data Presentation

The following tables summarize the inhibitory activity and selectivity of a representative 1H-indazole-3-carboxamide-based PAK1 inhibitor, compound 30l , as reported in the literature.[2]

Table 1: In Vitro Potency of Representative PAK1 Inhibitor

Compound IDTargetAssay TypeIC50 (nM)
30l PAK1Biochemical9.8

Table 2: Kinase Selectivity Profile of Compound 30l

Compound 30l was profiled against a panel of 29 kinases and demonstrated high selectivity for PAK1.[2] While the specific inhibition values for the entire panel are not publicly available, the high selectivity underscores the potential for developing targeted therapies with reduced off-target effects.

Table 3: Cellular Activity of Compound 30l

Cell LineAssay TypeEffect
MDA-MB-231Wound HealingSignificant suppression of cell migration
MDA-MB-231Transwell InvasionSignificant suppression of cell invasion

Experimental Protocols

Synthesis of 6-fluoro-1H-indazole-3-carboxylic acid (Intermediate 2)
  • Carbonylation: To a solution of this compound (1.0 eq) in methanol, add palladium(II) acetate (0.05 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq).

  • Pressurize the reaction vessel with carbon monoxide (CO) gas (50 psi).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 6-fluoro-1H-indazole-3-carboxylate.

  • Hydrolysis: Dissolve the methyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-fluoro-1H-indazole-3-carboxylic acid.

Synthesis of 6-fluoro-1H-indazole-3-carboxamide Derivatives (Final Product)
  • To a solution of 6-fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue to stir at room temperature for 6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final 6-fluoro-1H-indazole-3-carboxamide derivative.

Biochemical PAK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PAK1 enzyme

  • PAK1 substrate (e.g., a generic kinase substrate peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 50 nL of the diluted test compound or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the PAK1 enzyme and substrate in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer.

  • Incubate for 1 hour at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration (Wound Healing) Assay
  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh media containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion (Transwell) Assay
  • Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Seed cells in serum-free media in the upper chamber of the Transwell insert.

  • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add the test compound at various concentrations to both the upper and lower chambers.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).

  • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Mandatory Visualizations

PAK1 Signaling Pathway

PAK1_Signaling cluster_upstream Upstream Activation cluster_pak1 PAK1 cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Rac/Cdc42 Rac/Cdc42 RTKs->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activation Cytoskeletal Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal Remodeling Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Gene Transcription Gene Transcription PAK1->Gene Transcription Inhibitor 1H-indazole-3-carboxamide Inhibitor->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and the point of inhibition by 1H-indazole-3-carboxamide derivatives.

Experimental Workflow for Inhibitor Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start This compound Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Library Inhibitor Library Purification->Library Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Library->Biochem_Assay Selectivity Kinase Selectivity Profiling Biochem_Assay->Selectivity Cell_Assay Cell-based Assays (Migration, Invasion) Biochem_Assay->Cell_Assay Data_Analysis Data Analysis & SAR Cell_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: General experimental workflow for the synthesis and evaluation of 1H-indazole-3-carboxamide based PAK1 inhibitors.

References

Application Notes and Protocols: Experimental Procedure for the Bromination of 6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 3-bromo-6-fluoro-1H-indazole, a key building block in medicinal chemistry. The protocol is based on established methods for the bromination of structurally related indazole compounds.

Introduction

Substituted indazoles are crucial scaffolds in the development of therapeutic agents, particularly as kinase inhibitors for oncology applications.[1] The bromination of 6-fluoro-1H-indazole at the C3 position yields a versatile intermediate, this compound, which can be further functionalized through various cross-coupling reactions to generate diverse compound libraries for drug discovery. This protocol outlines a primary method using bromine in acetic acid and discusses alternative, milder procedures.

Reaction Scheme

Bromination_of_6_fluoro_1H_indazole Start 6-fluoro-1H-indazole End This compound Start->End Reagents + Br₂ in Acetic Acid

Caption: General reaction scheme for the bromination of 6-fluoro-1H-indazole.

Experimental Protocols

This section details the primary experimental procedure for the bromination of 6-fluoro-1H-indazole. Safety precautions, including the use of personal protective equipment (PPE) such as a lab coat, safety goggles, and chemical-resistant gloves, are mandatory. All operations should be conducted within a well-ventilated fume hood.

Primary Protocol: Bromination using Bromine in Acetic Acid

This method is adapted from the synthesis of the structurally similar 3-bromo-6-(trifluoromethyl)-1H-indazole.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
6-fluoro-1H-indazole≥98%Sigma-Aldrich
Bromine (Br₂)Reagent GradeAcros Organics
Glacial Acetic AcidACS GradeFisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
Brine (Saturated NaCl solution)-In-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularJ.T. Baker

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-fluoro-1H-indazole (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the stirring indazole solution at room temperature.[2]

  • Reaction: Stir the reaction mixture for 4-6 hours at room temperature.[2] Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a freshly prepared aqueous solution of sodium thiosulfate to quench the excess bromine.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[2]

  • Washing: Combine the organic layers and wash with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[2]

Alternative Protocols

Milder and alternative brominating agents can also be employed, which may offer advantages in terms of safety and selectivity.

  • Using N-Bromosuccinimide (NBS): NBS is a common and safer alternative to liquid bromine for electrophilic bromination.[3] The reaction is typically carried out in a solvent like acetonitrile or ethanol.[4][5] In some cases, the reaction is performed at elevated temperatures (e.g., 50 °C or reflux) to ensure complete conversion.[4][5]

  • Ultrasound-Assisted Bromination: A modern approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source in a green solvent like ethanol, with the reaction being accelerated by ultrasonic irradiation.[6] This method can lead to very high yields in a short amount of time (e.g., 30 minutes) under mild conditions (40 °C).[6]

Data Presentation

Starting MaterialBrominating AgentSolventReaction TimeYield (%)Purity (HPLC Area %)
6-(Trifluoromethyl)-1H-indazoleBromine (Br₂)Acetic Acid4-6 hours~70-85>98%

Characterization Data (Predicted for this compound):

Predicted spectral data, based on analogous compounds, can be used for preliminary characterization.[7]

  • ¹H NMR: Expect signals for the N-H proton (broad singlet, ~11.0-13.0 ppm) and aromatic protons in the range of ~7.0-8.0 ppm.

  • ¹³C NMR: Aromatic carbons will appear in the range of ~110-145 ppm.

  • Mass Spectrometry: The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with approximately equal intensity.[7]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purification Purification A Dissolve 6-fluoro-1H-indazole in Acetic Acid B Add Br₂ in Acetic Acid dropwise at RT A->B C Stir for 4-6 hours B->C D Monitor by TLC C->D E Quench with Na₂S₂O₃ (aq) D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Column Chromatography or Recrystallization I->J K Obtain Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Problem1 Low Yield Cause1a Incomplete Reaction Problem1->Cause1a Cause1b Product Lost During Work-up Problem1->Cause1b Problem2 Presence of Impurities Cause2a Over-bromination (di-substituted products) Problem2->Cause2a Cause2b Unreacted Starting Material Problem2->Cause2b Solution1a Increase reaction time or -temperature slightly. -Ensure efficient mixing. Cause1a->Solution1a Solution1b Adjust pH during work-up. -Use a different extraction solvent or increase extraction volume. Cause1b->Solution1b Solution2a Add brominating agent dropwise. -Use correct stoichiometry. -Monitor reaction closely by TLC. Cause2a->Solution2a Solution2b See Solution 1a. Cause2b->Solution2b

Caption: Troubleshooting guide for the bromination of 6-fluoro-1H-indazole.[2]

Safety and Handling
  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle only in a fume hood with appropriate PPE. Have a quenching agent (sodium thiosulfate) ready.[2]

  • Acetic Acid: Corrosive and causes burns. Avoid inhalation of vapors.

  • Organic Solvents: Flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use. An emergency shower and eyewash station should be readily accessible.[2]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the functionalization of 3-Bromo-6-fluoro-1H-indazole at the C-3 position using palladium-catalyzed cross-coupling reactions. The indazole scaffold is a privileged motif in medicinal chemistry, and the methods described herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer versatile strategies for the synthesis of novel derivatives for drug discovery and development programs.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl- and 3-heteroaryl-6-fluoro-1H-indazoles. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.

Data Presentation: Representative Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 3-bromo-indazole derivatives with various boronic acids, based on literature precedents for similar substrates.[1]

Coupling Partner (Boronic Acid)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Arylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water80-1002-1280-95
Heteroarylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/Water80-1102-1675-90
Vinylboronic acid/esterPd(OAc)₂ / SPhosK₃PO₄Toluene/Water1004-1870-85
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0 eq.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas three times.

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3][4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-6-fluoro-1H-indazole.[2]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main center Pd(0)L2 oxidative_addition Oxidative Addition center->oxidative_addition Ar-X transmetalation Transmetalation oxidative_addition->transmetalation [R-B(OR)2] pd_ii L2Pd(II)(Ar)(X) reductive_elimination Reductive Elimination transmetalation->reductive_elimination pd_ii_r L2Pd(II)(Ar)(R) reductive_elimination->center Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of 3-amino-6-fluoro-1H-indazole derivatives. This reaction is known for its broad substrate scope and functional group tolerance.[5]

Data Presentation: Representative Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of bromo-indazole derivatives with various amines, based on literature for analogous systems.[6]

Amine TypeCatalyst / LigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Primary ArylamineBrettPhos precatalystLiHMDSTHF65-8012-2475-92
Primary AlkylamineBrettPhos precatalystLiHMDSTHF65-8012-2470-88
Secondary Amine (cyclic)RuPhos precatalystLiHMDSTHF65-8012-2485-95
Amide/CarbamatePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100-12016-2460-85
Experimental Protocol: Buchwald-Hartwig Amination

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 1-2 mol%)

  • Strong base (e.g., LiHMDS or NaOtBu, 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., THF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), and the palladium precatalyst (2 mol%).[6]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous solvent (e.g., THF) via syringe.

  • Add the base (e.g., LiHMDS, 1M solution in THF, 2.0 eq.) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[6]

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main center Pd(0)L2 oxidative_addition Oxidative Addition center->oxidative_addition Ar-X amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination R2NH / Base pd_ii L2Pd(II)(Ar)(X) reductive_elimination Reductive Elimination amine_coordination->reductive_elimination pd_amido L2Pd(II)(Ar)(NR2) reductive_elimination->center Ar-NR2

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a reliable method for the synthesis of 3-alkynyl-6-fluoro-1H-indazoles by forming a carbon-carbon bond between the C-3 position and a terminal alkyne.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Data Presentation: Representative Conditions and Yields

The following table outlines common reaction conditions and expected yields for the Sonogashira coupling of aryl bromides with terminal alkynes.

Alkyne TypeCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Expected Yield (%)
ArylacetylenePd(PPh₃)₄ / CuIEt₃N / THFTHF25-604-1670-95
AlkylacetylenePdCl₂(PPh₃)₂ / CuIDIPADMF25-806-2465-90
Silylacetylene[DTBNpP]Pd(crotyl)Cl (Cu-free)TMPDMSO25 (rt)2-1875-97

DIPA: Diisopropylamine, TMP: 2,2,6,6-Tetramethylpiperidine

Experimental Protocol: Sonogashira Coupling

This is a general protocol and may require optimization for the specific alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a degassed solution of this compound (1.0 eq.) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (10 mol%).[8]

  • Degas the reaction mixture again for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

General Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: Inert Atmosphere, Degas start->setup reaction Reaction: Add Catalyst, Heat & Stir setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Quench, Extract monitor->workup Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS, etc. purify->characterize

Caption: A typical experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols: Design and Synthesis of Novel 3-Bromo-6-fluoro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and characterization of novel derivatives based on the 3-Bromo-6-fluoro-1H-indazole scaffold. This versatile building block is a key intermediate for the development of potent kinase inhibitors and other biologically active molecules.

Overview

The 1H-indazole core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of various protein kinases. The strategic placement of a bromine atom at the 3-position allows for versatile functionalization through palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can enhance binding affinity and modulate physicochemical properties. This document outlines the synthesis of the core scaffold and its derivatization via Suzuki-Miyaura and Buchwald-Hartwig reactions to generate libraries of potential drug candidates.

Synthesis of this compound

A plausible and efficient synthetic route to this compound is a multi-step process starting from a readily available substituted aniline. The following protocol is adapted from established methods for the synthesis of similar indazole derivatives.

Experimental Protocol: Synthesis of this compound

  • Diazotization: Dissolve 2-amino-4-fluorobenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC). Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 6-fluoro-1H-indazole product.

  • Bromination: Dissolve the 6-fluoro-1H-indazole obtained from the previous step in a suitable solvent, such as acetic acid. Slowly add a solution of bromine in acetic acid dropwise at room temperature. Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization Data (Predicted)

Analysis Expected Data
¹H NMR Signals corresponding to aromatic protons and the N-H proton of the indazole ring.
¹³C NMR Signals for the seven carbon atoms of the indazole core, with splitting patterns indicative of fluorine coupling.
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₇H₄BrFN₂ (215.02 g/mol ).

Note: For detailed, experimentally verified characterization data, refer to available supplier documentation.[1]

Derivatization of this compound

The bromine atom at the 3-position of the indazole core is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The two primary methods for derivatization are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the 3-position of the indazole and various aryl or heteroaryl boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor or a conventional oil bath at a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Vessel Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Vessel Base Base Base->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Heating Heating Reaction Vessel->Heating Work-up Work-up Heating->Work-up Purification Purification Work-up->Purification 3-Aryl-6-fluoro-1H-indazole 3-Aryl-6-fluoro-1H-indazole Purification->3-Aryl-6-fluoro-1H-indazole

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a diverse range of primary and secondary amines at the 3-position of the indazole core.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous aprotic solvent, such as tetrahydrofuran (THF), via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to a temperature typically between 65 and 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents This compound This compound Schlenk Tube Schlenk Tube This compound->Schlenk Tube Amine Amine Amine->Schlenk Tube Pd Precatalyst Pd Precatalyst Pd Precatalyst->Schlenk Tube Base (LiHMDS) Base (LiHMDS) Base (LiHMDS)->Schlenk Tube Solvent (THF) Solvent (THF) Solvent (THF)->Schlenk Tube Inert Atmosphere Inert Atmosphere Schlenk Tube->Inert Atmosphere Heating Heating Inert Atmosphere->Heating Quenching & Work-up Quenching & Work-up Heating->Quenching & Work-up Purification Purification Quenching & Work-up->Purification 3-Amino-6-fluoro-1H-indazole 3-Amino-6-fluoro-1H-indazole Purification->3-Amino-6-fluoro-1H-indazole

Application in Drug Discovery: Kinase Inhibition

Derivatives of the 6-fluoro-1H-indazole scaffold have shown significant potential as inhibitors of various protein kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR-2. The following tables summarize representative data for analogous indazole derivatives, demonstrating the potential for novel compounds derived from this compound.

Table 1: Representative Suzuki-Miyaura Coupling Products and Biological Activity

DerivativeR Group (from Arylboronic Acid)Target KinaseIC₅₀ (nM)Reference
1 4-(4-methylpiperazin-1-yl)phenylVEGFR-215Adapted from[2]
2 3-pyridylPim-125Adapted from[3]
3 4-methoxyphenylFGFR150Adapted from[4]
4 1H-pyrazol-4-ylVEGFR-28Adapted from[2]

Table 2: Representative Buchwald-Hartwig Amination Products and Biological Activity

DerivativeR Group (from Amine)Target KinaseIC₅₀ (nM)Reference
5 AnilineALK12Adapted from[4]
6 CyclopropylamineFLT35Adapted from[5]
7 MorpholinePDGFRα17Adapted from[5]
8 4-fluorobenzylamineN/A (Anticancer)14,300 (HCT116)[6]

Signaling Pathway: VEGFR-2 Inhibition

Many indazole-based compounds function as ATP-competitive inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and new blood vessel formation.

VEGFR2_Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P-VEGFR-2 VEGFR-2-P (Phosphorylated) VEGFR-2->P-VEGFR-2 Autophosphorylation Indazole Derivative Indazole Derivative Indazole Derivative->VEGFR-2 Inhibits ATP ATP ATP->VEGFR-2 Binds Downstream Signaling Downstream Signaling P-VEGFR-2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. The detailed protocols for its synthesis and derivatization via Suzuki-Miyaura and Buchwald-Hartwig reactions provide a robust platform for the generation of compound libraries for drug discovery, particularly in the area of oncology. The representative data presented herein underscore the potential of this scaffold in the development of potent kinase inhibitors.

References

Application Notes and Protocols: The Utility of 3-Bromo-6-fluoro-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," for screening against biological targets. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets with high affinity.[1] Specifically, substituted indazoles are prominent in the development of protein kinase inhibitors.[2][3] This document provides detailed application notes and protocols for the use of the fragment-like molecule, 3-Bromo-6-fluoro-1H-indazole, in FBDD campaigns, with a particular focus on the discovery of novel kinase inhibitors.

While specific data on this compound in FBDD is limited in publicly available literature, this document extrapolates from methodologies used for structurally related indazole derivatives and general FBDD principles to provide a comprehensive guide for researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its evaluation as a fragment in drug discovery, influencing its solubility, permeability, and binding characteristics.

PropertyValueReference
CAS Number 885522-04-3
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
Appearance Off-white to light yellow powder
Solubility Soluble in DMSO, Methanol
Storage 2-8°C, protected from light

Experimental Protocols

1. Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for indazole synthesis. A potential starting material is 4-fluoro-2-nitrotoluene. The following protocol is a generalized procedure and may require optimization.

Workflow for the Synthesis of this compound

A 4-Fluoro-2-nitrotoluene B Reduction A->B e.g., Fe, NH4Cl C 4-Fluoro-2-methylaniline B->C D Diazotization & Cyclization C->D e.g., NaNO2, HCl E 6-Fluoro-1H-indazole D->E F Bromination E->F e.g., Br2, AcOH G This compound F->G

Caption: A potential synthetic workflow for this compound.

Protocol:

  • Reduction of 4-Fluoro-2-nitrotoluene:

    • To a solution of 4-fluoro-2-nitrotoluene in a suitable solvent (e.g., ethanol/water mixture), add a reducing agent such as iron powder and an acid catalyst like ammonium chloride.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction, filter through celite, and extract the product (4-fluoro-2-methylaniline) with an organic solvent.

    • Purify the product by column chromatography.

  • Diazotization and Cyclization to 6-Fluoro-1H-indazole:

    • Dissolve 4-fluoro-2-methylaniline in an acidic solution (e.g., hydrochloric acid) and cool to 0-5°C.

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at 0-5°C for a specified time.

    • Carefully neutralize the reaction mixture to induce cyclization and precipitation of 6-fluoro-1H-indazole.

    • Collect the solid by filtration and dry under vacuum.

  • Bromination to this compound:

    • Dissolve 6-fluoro-1H-indazole in a suitable solvent such as acetic acid.

    • Slowly add a solution of bromine in acetic acid dropwise at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the excess bromine with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent and purify by column chromatography to yield this compound.

2. Fragment Screening using Biophysical Methods

Due to their low binding affinities, fragments are typically screened using sensitive biophysical techniques. The following are generalized protocols that can be adapted for this compound.

General Workflow for Fragment Screening

cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Biology A Fragment Library (including this compound) B Biophysical Assay (e.g., DSF, SPR, NMR) A->B C Initial Hits B->C D Orthogonal Biophysical Assay C->D E Dose-Response Curve D->E F Validated Hits E->F G X-ray Crystallography or NMR F->G H Fragment-Protein Complex Structure G->H

Caption: A typical workflow for a fragment-based screening campaign.

a) Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

Protocol:

  • Prepare a solution of the target protein in a suitable buffer.

  • In a 96- or 384-well PCR plate, add the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the fragment (this compound) at a final concentration typically in the range of 100 µM to 1 mM. Include appropriate controls (protein only, protein with DMSO).

  • Seal the plate and place it in a real-time PCR instrument.

  • Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence.

  • Analyze the data to determine the Tm for each well. A significant positive shift in Tm in the presence of the fragment indicates binding.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Protocol:

  • Immobilize the target protein on a sensor chip.

  • Prepare a series of dilutions of this compound in a suitable running buffer.

  • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (measured in Response Units, RU) over time to generate sensorgrams.

  • Regenerate the sensor surface between injections.

  • Analyze the data to determine the binding affinity (KD), and association (ka) and dissociation (kd) rates.

3. Biochemical Kinase Assay (Example: ADP-Glo™ Assay)

Once a fragment hit is validated, its inhibitory activity against the target kinase can be quantified using a biochemical assay. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Protocol:

  • Kinase Reaction:

    • In a white, opaque 96- or 384-well plate, set up the kinase reaction containing the target kinase, a suitable substrate, ATP, and varying concentrations of this compound (or its derivatives).

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).[4]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[4] Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase/luciferin reaction, generating a luminescent signal.[5] Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[5]

Signaling Pathway Visualization

Indazole derivatives are well-known inhibitors of various protein kinases involved in cancer signaling pathways. For instance, they can target kinases in the VEGFR signaling cascade, which is crucial for angiogenesis.

VEGFR Signaling Pathway and Point of Inhibition

cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Indazole This compound (or derivative) Indazole->VEGFR Inhibition PLCg->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Inhibition of the VEGFR signaling pathway by an indazole-based compound.

Data Presentation

While specific quantitative data for this compound is not available, the following table illustrates how screening and bioassay data for this fragment could be presented.

Table 1: Hypothetical Screening and Activity Data for this compound

Assay TypeTarget ProteinParameterResult
DSF Kinase XΔTm (°C)+5.2
SPR Kinase XKD (µM)350
Biochemical Assay Kinase XIC50 (µM)>500
DSF Kinase YΔTm (°C)+0.5
SPR Kinase YKD (µM)No binding detected
Biochemical Assay Kinase YIC50 (µM)Not determined

This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for the development of kinase inhibitors. Its indazole core provides a well-established scaffold for binding to the ATP pocket of kinases, while the bromo and fluoro substituents offer vectors for chemical elaboration to improve potency and selectivity. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to utilize this fragment in their drug discovery efforts. It is important to reiterate that these are generalized protocols and should be adapted and optimized for specific target proteins and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromo-6-fluoro-1H-indazole. This resource includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and adaptable strategy involves a two-step process: first, the synthesis of the 6-fluoro-1H-indazole core, followed by a regioselective bromination at the C3 position. The initial synthesis of 6-fluoro-1H-indazole can be achieved through the cyclization of appropriate precursors, such as substituted anilines. The subsequent bromination is typically accomplished using an electrophilic brominating agent.

Q2: What are the critical parameters to control during the bromination step to ensure high yield and selectivity for the 3-bromo isomer?

A2: Key parameters to control during the bromination of 6-fluoro-1H-indazole include the choice of brominating agent, solvent, reaction temperature, and reaction time. The use of milder brominating agents like N-Bromosuccinimide (NBS) can offer better control over the reaction compared to harsher reagents like liquid bromine. Temperature control is crucial to minimize the formation of side products.

Q3: What are the common side products in this synthesis, and how can they be minimized?

A3: Common side products include di-brominated indazoles and other regioisomers. Over-bromination can be minimized by the slow, dropwise addition of the brominating agent and careful monitoring of the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] The formation of undesired regioisomers is often influenced by the reaction conditions, particularly the solvent and temperature.

Q4: My overall yield is low. What are the most likely causes?

A4: Low yields can stem from several factors. In the initial cyclization to form the indazole ring, incomplete reaction or side reactions can reduce the amount of starting material for the bromination step. During bromination, suboptimal temperature, incorrect stoichiometry of reagents, or moisture can all negatively impact the yield. Finally, product loss during workup and purification is a common issue.

Q5: How can I effectively purify the final this compound product?

A5: Purification is typically achieved through column chromatography on silica gel or by recrystallization.[1] The choice of solvent system for both techniques is critical for separating the desired product from unreacted starting materials and side products. For highly pure material, preparative HPLC can also be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield in Bromination Step Incomplete reaction.- Increase reaction time and monitor by TLC until the starting material is consumed.- Slightly increase the reaction temperature, being careful to avoid side product formation.
Degradation of starting material or product.- Ensure anhydrous reaction conditions.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal brominating agent.- Experiment with different brominating agents (e.g., NBS, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)).
Formation of Multiple Products (Poor Selectivity) Over-bromination (di- and tri-brominated products).- Use a precise 1:1 stoichiometry of the brominating agent to the 6-fluoro-1H-indazole.- Add the brominating agent portion-wise or as a dilute solution over an extended period.[1]
Formation of undesired regioisomers.- Modify the solvent polarity. A survey of solvents from non-polar (e.g., Dichloromethane) to polar aprotic (e.g., Acetonitrile, DMF) may be necessary.- Optimize the reaction temperature; lower temperatures often favor higher selectivity.
Difficulty in Product Isolation Product loss during aqueous workup.- Adjust the pH of the aqueous phase to ensure the product is in its neutral, less soluble form before extraction.- Use a larger volume of organic solvent for extraction or perform multiple extractions.
Co-elution of impurities during column chromatography.- Test different solvent systems with varying polarities for optimal separation.- Consider using a different stationary phase for chromatography.
Oily product that is difficult to crystallize.- Attempt trituration with a non-polar solvent (e.g., hexane) to induce crystallization.- Use a seed crystal if available.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-1H-indazole (Hypothetical)

This protocol is adapted from general procedures for indazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylaniline (1 equivalent) in glacial acetic acid.

  • Diazotization: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 10°C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-fluoro-1H-indazole.

Protocol 2: C3-Bromination of 6-fluoro-1H-indazole

This protocol is based on general methods for the direct bromination of indazoles.

  • Reaction Setup: Dissolve 6-fluoro-1H-indazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to afford this compound.

Data Presentation: Optimizing Bromination Conditions

The following tables summarize how different reaction conditions can affect the yield of brominated indazoles, based on literature for analogous compounds. This data can guide the optimization of the this compound synthesis.

Table 1: Effect of Brominating Agent on Yield

Brominating AgentSubstrateSolventTemperature (°C)Yield (%)Reference Compound
Br₂5-nitro-1H-indazoleDMFRoom Temp953-bromo-5-nitro-1H-indazole
NBS2,6-dichlorobenzonitrileH₂SO₄55813-bromo-2,6-dichlorobenzonitrile
DBDMH2-phenyl-2H-indazoleEthanol40High (Ultrasound)3-bromo-2-phenyl-2H-indazole

Table 2: Influence of Solvent and Base on Bromination Yield

SolventBaseSubstrateYield (%)Reference Compound
DMF-5-nitro-1H-indazole953-bromo-5-nitro-1H-indazole
Acetonitrile-General AromaticsVariableGeneral
EthanolNa₂CO₃2-phenyl-2H-indazoleHigh3-bromo-2-phenyl-2H-indazole
Dichloromethane-General AromaticsVariableGeneral

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Synthesis of 6-fluoro-1H-indazole cluster_1 Step 2: C3-Bromination A 4-fluoro-2-methylaniline B Diazotization (NaNO₂, Acetic Acid, 0-5°C) A->B C Cyclization (Heat to 80-90°C) B->C D Workup and Purification C->D E 6-fluoro-1H-indazole D->E F 6-fluoro-1H-indazole E->F Intermediate G Bromination (NBS, Acetonitrile, RT) F->G H Quenching and Workup G->H I Purification (Column Chromatography) H->I J This compound I->J

Caption: A two-step synthetic workflow for this compound.

Troubleshooting Logic for Low Bromination Yield

G Troubleshooting Low Bromination Yield A Low Yield of This compound B Check for Incomplete Reaction A->B C Increase Reaction Time or Temperature B->C Yes D Check for Side Product Formation B->D No E Optimize Stoichiometry and Reagent Addition D->E Over-bromination F Modify Solvent and Temperature for Selectivity D->F Isomers G Review Workup and Purification Procedure D->G No Side Products H Adjust pH during Extraction G->H Aqueous Losses I Optimize Chromatography Conditions G->I Purification Losses

Caption: A logical flowchart for troubleshooting low yield in the bromination step.

References

Technical Support Center: Synthesis of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-fluoro-1H-indazole. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during its preparation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the formation of the indazole ring to produce 6-fluoro-1H-indazole, typically via the diazotization and cyclization of a suitable precursor like 4-fluoro-2-methylaniline. The second step is the regioselective bromination of 6-fluoro-1H-indazole at the 3-position using a suitable brominating agent.

Q2: What are the most likely impurities to be found in a sample of this compound?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 6-fluoro-1H-indazole is a common impurity if the bromination reaction does not go to completion.

  • Over-brominated Byproducts: The formation of dibromo-6-fluoro-1H-indazoles can occur if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.

  • Isomeric Impurities: While bromination is generally favored at the 3-position, small amounts of other positional isomers may be formed.

  • Residual Solvents and Reagents: Solvents used during the reaction and purification steps (e.g., acetic acid, ethyl acetate, heptane) and byproducts from the brominating agent can be present in the final product.

Q3: How can I best monitor the progress of the bromination reaction?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of the bromination reaction. By comparing the reaction mixture to a standard of the starting material (6-fluoro-1H-indazole), you can observe the disappearance of the starting material and the appearance of the desired product and any byproducts.

Q4: What are the recommended methods for purifying crude this compound?

The primary methods for purification are:

  • Recrystallization: This is an effective method for removing many impurities, provided a suitable solvent system can be identified.

  • Column Chromatography: For separating closely related impurities such as isomers and over-brominated byproducts, column chromatography on silica gel is a versatile and widely used technique.

Q5: Are there any specific safety precautions to consider during this synthesis?

Yes, several safety precautions are crucial. Brominating agents are often corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Diazotization reactions can be exothermic and may produce unstable intermediates; therefore, strict temperature control is essential.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete bromination of 6-fluoro-1H-indazole.Increase the reaction time or slightly increase the stoichiometry of the brominating agent. Ensure the reaction temperature is optimal.
Product loss during work-up or purification.Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to minimize product loss. For column chromatography, select an appropriate solvent system to ensure good separation and recovery.
Presence of significant amounts of unreacted 6-fluoro-1H-indazole Insufficient amount of brominating agent or short reaction time.Increase the molar equivalent of the brominating agent and/or extend the reaction time. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Formation of di-bromo impurities Excess of brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise or as a solution to maintain better control. Monitor the reaction closely and stop it once the starting material is consumed.
Presence of unknown impurities in NMR or HPLC Formation of isomeric byproducts or degradation of the product.Characterize the impurity using techniques like LC-MS to determine its molecular weight. Based on the structure, adjust the reaction conditions (e.g., temperature, solvent) to minimize its formation. Ensure the product is stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation.
Contamination from glassware or solvents.Ensure all glassware is thoroughly cleaned and dried. Use high-purity, fresh solvents for the reaction and purification.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-1H-indazole

This protocol is a representative procedure for the synthesis of the precursor to this compound.

  • Diazotization:

    • In a reaction vessel, dissolve 4-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 5 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

  • Cyclization:

    • Slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

    • Cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield crude 6-fluoro-1H-indazole.

Protocol 2: Synthesis of this compound
  • Bromination:

    • Dissolve the 6-fluoro-1H-indazole obtained from Protocol 1 in a suitable solvent, such as acetic acid.

    • Slowly add a solution of a brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any excess bromine.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general-purpose method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.

Visualizations

Synthesis_Pathway 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline Diazonium Salt Diazonium Salt 4-Fluoro-2-methylaniline->Diazonium Salt NaNO2, Acid 6-Fluoro-1H-indazole 6-Fluoro-1H-indazole Diazonium Salt->6-Fluoro-1H-indazole Cyclization This compound This compound 6-Fluoro-1H-indazole->this compound Brominating Agent Dibromo-6-fluoro-1H-indazole Dibromo-6-fluoro-1H-indazole 6-Fluoro-1H-indazole->Dibromo-6-fluoro-1H-indazole Excess Brominating Agent

Caption: Synthetic pathway for this compound highlighting a potential side reaction.

Analytical_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis & Troubleshooting cluster_purification Purification Crude Product Crude Product HPLC_TLC_Analysis HPLC/TLC Analysis Crude Product->HPLC_TLC_Analysis Impurity_Detected Impurity Detected? HPLC_TLC_Analysis->Impurity_Detected LCMS_NMR_Analysis LC-MS & NMR Analysis Impurity_Detected->LCMS_NMR_Analysis Yes Column_Chromatography Column Chromatography Impurity_Detected->Column_Chromatography No Identify_Impurity Identify Impurity LCMS_NMR_Analysis->Identify_Impurity Modify_Conditions Modify Reaction/ Purification Conditions Identify_Impurity->Modify_Conditions Modify_Conditions->Crude Product Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Analytical and purification workflow for this compound.

Troubleshooting_Tree Low_Yield Low Yield Issue Check_Reaction_Completion Reaction Complete? Low_Yield->Check_Reaction_Completion Check_Starting_Material Unreacted Starting Material? Check_Reaction_Completion->Check_Starting_Material Yes Increase_Time_Reagent Increase Reaction Time/ Reagent Stoichiometry Check_Reaction_Completion->Increase_Time_Reagent No Check_Byproducts Significant Byproducts? Check_Starting_Material->Check_Byproducts No Check_Starting_Material->Increase_Time_Reagent Yes Optimize_Workup Optimize Work-up/ Purification Check_Byproducts->Optimize_Workup No Modify_Conditions Modify Reaction Conditions (Temp, Solvent) Check_Byproducts->Modify_Conditions Yes

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

Technical Support Center: Purification of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Bromo-6-fluoro-1H-indazole by column chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard choice for the stationary phase is silica gel (SiO₂). Its polarity is well-suited for the separation of many organic compounds, including substituted indazoles.

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: The choice of eluent is critical for good separation. A typical starting point for a compound like this compound would be a non-polar solvent with a more polar modifier. A common combination is a mixture of hexanes (or heptane) and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis before performing the column chromatography.

Q3: What are the potential impurities I might encounter?

A3: Impurities can originate from the synthetic route used to prepare the compound. Common impurities may include:

  • Starting materials: Incomplete reaction can lead to the presence of initial reagents.

  • Byproducts: Side reactions can generate various byproducts, such as over-brominated species (di-bromo indazoles) or regioisomers.[1]

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common. Reagents used in the synthesis, like brominating agents, may also be present in trace amounts.[1]

Q4: How can I assess the purity of the final product?

A4: The purity of the final product can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide a preliminary indication of purity.[2]

Experimental Protocols

Proposed Protocol for Column Chromatography Purification

This protocol is a recommended starting point and may require optimization based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound
  • Silica gel (for column chromatography)
  • Solvents: Hexanes (or Heptane) and Ethyl Acetate (HPLC grade)
  • Glass column, sand, and collection tubes

2. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a TLC plate.
  • Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
  • Visualize the spots under UV light.
  • The ideal solvent system will show good separation between the desired product spot and any impurities, with the product having an Rf value between 0.2 and 0.4.

3. Column Preparation:

  • Securely clamp the column in a vertical position.
  • Plug the bottom of the column with a small piece of cotton or glass wool.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the chosen eluent.
  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
  • Add another thin layer of sand on top of the silica gel.

4. Sample Loading and Elution:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
  • Carefully load the sample onto the top of the silica gel.
  • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
  • Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
LogP 2.4645
Topological Polar Surface Area (TPSA) 28.68 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Data sourced from computational chemistry predictions.

Table 2: Suggested TLC Solvent Systems for Method Development

Hexanes:Ethyl Acetate RatioExpected Rf Range (for initial screening)
95:5High
90:10Medium-High
80:20Medium
70:30Low-Medium

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor or no separation of compounds - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was not packed properly, leading to channeling.- Optimize the eluent system using TLC. Start with a less polar system and gradually increase polarity.- Repack the column carefully, ensuring a homogenous and even bed of silica.
Product is eluting too quickly (high Rf) - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Product is not eluting from the column (low Rf) - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution (gradually increasing polarity) may be necessary.
Streaking or tailing of spots on TLC and bands on the column - The sample was overloaded on the column.- The compound may be slightly acidic or basic, interacting strongly with the silica.- The compound is not fully soluble in the eluent.- Use a larger column or reduce the amount of sample loaded.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Ensure the sample is fully dissolved before loading. If necessary, use a stronger, more polar solvent to dissolve the sample and adsorb it onto a small amount of silica before loading.
Cracks or bubbles in the silica bed - The column ran dry at some point.- The silica was not properly degassed before packing.- Always keep the solvent level above the top of the silica gel.- Ensure the silica slurry is well-mixed and allowed to settle without air pockets.

Visualizations

G cluster_0 Troubleshooting Workflow start Start Purification tlc Perform TLC Analysis start->tlc separation_check Good Separation on TLC? tlc->separation_check run_column Run Column Chromatography separation_check->run_column Yes adjust_eluent Adjust Eluent Polarity separation_check->adjust_eluent No monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions outcome Pure Product? monitor_fractions->outcome success Purification Successful outcome->success Yes troubleshoot Troubleshoot Issue outcome->troubleshoot No troubleshoot->run_column e.g., Repack Column troubleshoot->adjust_eluent e.g., Change Eluent adjust_eluent->tlc

References

Troubleshooting low yield in Suzuki coupling of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yield and other common issues encountered during the Suzuki coupling of 3-Bromo-6-fluoro-1H-indazole. The following resources provide targeted solutions to specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low to no conversion of my this compound. What are the primary factors to investigate?

Low or no conversion in a Suzuki coupling reaction is a common issue that can often be resolved by systematically evaluating the key reaction components. The electronic nature of the 6-fluoro-1H-indazole ring can influence the reactivity of the C-Br bond.

Potential Causes and Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst, and its formation or stability might be compromised.

    • Troubleshooting:

      • Use a fresh batch of palladium catalyst. Some Pd(II) precatalysts require in-situ reduction, which might be inefficient under your current conditions.

      • Ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) species.[1] Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.[2]

      • Consider using a more robust, air-stable precatalyst, such as a palladacycle.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this heteroaryl bromide.

    • Troubleshooting:

      • Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), which can facilitate the oxidative addition and reductive elimination steps.[3]

      • For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can be highly effective.[3]

      • Screening different ligands is often necessary to find the optimal choice for your specific substrate combination.

  • Inappropriate Base or Solvent System: The choice of base and solvent is critical and highly interdependent.

    • Troubleshooting:

      • A screening of bases is recommended. For challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[3]

      • Ensure the base is finely powdered and dry for anhydrous reactions.

      • Commonly used solvents include ethereal solvents like 1,4-dioxane or THF, often with a co-solvent of water or ethanol.[3] Water is often necessary to solubilize inorganic bases.[1]

Q2: My reaction is producing a significant amount of a dehalogenated byproduct (6-fluoro-1H-indazole). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the bromine atom is replaced by a hydrogen atom.

Potential Causes and Solutions:

  • Source of Hydride: The hydride can originate from various sources in the reaction mixture, including the solvent, base, or impurities.

    • Troubleshooting:

      • Use anhydrous solvents if the reaction protocol allows.

      • If a protic solvent is required, minimize its amount.

      • Certain bases or additives can promote this side reaction. Consider screening alternative bases.

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can sometimes favor side reactions.

    • Troubleshooting:

      • Attempt the reaction at a lower temperature for a longer duration.

      • Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Q3: I am observing homocoupling of my boronic acid. What are the likely causes and how can I prevent it?

Homocoupling of the boronic acid is often promoted by the presence of oxygen.

Potential Causes and Solutions:

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also contribute to catalyst decomposition.

    • Troubleshooting:

      • Ensure all reaction components, including the solvent, are rigorously degassed. Using the freeze-pump-thaw method for solvent degassing is highly effective.

      • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

Q4: My boronic acid appears to be degrading during the reaction, leading to low yield. What is happening and what can I do?

Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, especially with electron-rich or heteroaromatic boronic acids.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Strong bases and high temperatures can accelerate the rate of protodeboronation.

    • Troubleshooting:

      • Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

      • Running the reaction under anhydrous conditions can significantly reduce this side reaction as water is the primary proton source.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions for the Suzuki coupling of this compound, based on literature for similar substrates. Optimization will likely be required for your specific coupling partner.

Table 1: Recommended Catalyst and Ligand Systems

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-2 - 5A common starting point, but may have limited effectiveness.[3]
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhos1 - 3Buchwald ligands are often effective for challenging substrates.[3]
Pd(dppf)Cl₂-2 - 5Has shown good performance for couplings with bromoindazoles.

Table 2: Recommended Base and Solvent Combinations

BaseSolvent SystemTypical ConcentrationNotes
Cs₂CO₃1,4-Dioxane / Water (e.g., 4:1)2 - 3 equivalentsA strong base often used for difficult couplings.[3]
K₃PO₄Toluene / Water2 - 3 equivalentsAnother effective strong base.
K₂CO₃DME / Water (e.g., 4:1)2 equivalentsA milder base that can help minimize side reactions like protodeboronation.

Table 3: General Reaction Parameters

ParameterRecommended RangeNotes
Temperature80 - 120 °CHigher temperatures may be required, but can also lead to catalyst decomposition. Microwave heating can be effective.[3]
Boronic Acid/Ester1.1 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal time.

Experimental Protocols

Protocol 1: Standard Conditions for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound.

  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq.).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol is recommended for reactions that show low conversion under standard conditions or when using sterically hindered or electron-deficient boronic acids.

  • Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and a bulky phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition C Ar-Pd(II)-Br(L2) Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F F->A G Ar-Ar' Product F->G ArX 3-Bromo-6-fluoro- 1H-indazole ArX->B Boronic_Acid Ar'B(OR)2 Boronic_Acid->D Base Base (e.g., Cs2CO3) Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst 1. Catalyst & Ligand Issues? Start->Check_Catalyst Check_Conditions 2. Suboptimal Conditions? Start->Check_Conditions Check_Reagents 3. Reagent Degradation? Start->Check_Reagents Solution_Catalyst Use fresh catalyst Screen bulky ligands Ensure inert atmosphere Check_Catalyst->Solution_Catalyst Solution_Conditions Screen bases (e.g., Cs2CO3) Screen solvents (e.g., Dioxane) Optimize temperature Check_Conditions->Solution_Conditions Solution_Reagents Use fresh boronic acid Consider boronate ester Minimize water content Check_Reagents->Solution_Reagents Success Improved Yield Solution_Catalyst->Success Solution_Conditions->Success Solution_Reagents->Success

Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.

Parameter_Relationships Yield Reaction Yield Side_Reactions Side Reactions Yield->Side_Reactions Catalyst Catalyst/Ligand Catalyst->Yield Base Base Base->Yield Protodeboronation Protodeboronation Base->Protodeboronation (strong base) Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Dehalogenation Dehalogenation Temperature->Dehalogenation (high temp) Side_Reactions->Protodeboronation Side_Reactions->Dehalogenation

Caption: Key parameters influencing reaction yield and potential side reactions.

References

Preventing over-bromination in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-bromination during indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of di- and tri-brominated indazole in my reaction. What is the primary cause of this over-bromination?

A1: Over-bromination is typically a result of excessive brominating agent, harsh reaction conditions, or prolonged reaction times. The indazole ring is susceptible to electrophilic substitution at multiple positions, and controlling the reaction to favor mono-substitution is critical. One of the main challenges is to control the regioselectivity of the bromination to avoid the formation of undesired isomers and over-brominated products.[1]

Q2: How can I control the stoichiometry of the brominating agent to prevent over-bromination?

A2: Precise control over the stoichiometry of the brominating agent is crucial. Using a 1:1 or slightly higher molar ratio of the brominating agent to the indazole substrate is a good starting point for mono-bromination. It is recommended to add the brominating agent dropwise or in portions to maintain a low concentration in the reaction mixture, which helps to minimize over-bromination.[2] For instance, in the synthesis of 2-phenyl-2H-indazole, using 1.0 equivalent of N-Bromosuccinimide (NBS) at 25 °C resulted in an 88% yield of the mono-brominated product.[3]

Q3: What is the effect of temperature on the selectivity of indazole bromination?

A3: Temperature plays a significant role in controlling the selectivity of the bromination reaction. Generally, lower temperatures favor mono-bromination by reducing the overall reactivity of the system. If you are experiencing over-bromination, consider running the reaction at a lower temperature. For example, in the synthesis of 3-bromo-5-nitro-1H-indazole, the reaction temperature was maintained at -5°C during the addition of bromine.[4]

Q4: Which brominating agent is best for selective mono-bromination of indazoles?

A4: N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are commonly used for the regioselective bromination of indazoles and are often preferred over liquid bromine (Br₂) to avoid the formation of byproducts.[1][3][5] DBDMH has been suggested as a cost-effective alternative to NBS as it contains two bromine atoms, potentially allowing for the use of half the amount compared to NBS.[6] The choice of brominating agent can also be influenced by the specific indazole substrate and the desired position of bromination.

Q5: How does the choice of solvent affect the outcome of the bromination reaction?

A5: The solvent can influence the reactivity of the brominating agent and the solubility of the indazole substrate, thereby affecting the product distribution. Common solvents for indazole bromination include ethanol, acetonitrile, and acetic acid.[2][3] The optimal solvent should be determined empirically for each specific reaction. For the mono-bromination of 2-phenyl-2H-indazole with NBS, ethanol was found to be a suitable solvent, providing a 97% yield of the desired product.[7]

Q6: How can I monitor the progress of the reaction to avoid over-bromination?

A6: Close monitoring of the reaction progress is essential. Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to track the consumption of the starting material and the formation of the desired mono-brominated product and any over-brominated byproducts.[2] The reaction should be quenched as soon as the optimal conversion to the mono-brominated product is achieved.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High percentage of di-brominated product 1. Excess brominating agent.[3] 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Reduce the equivalents of the brominating agent to 1.0-1.1 equivalents. 2. Lower the reaction temperature. 3. Monitor the reaction closely with TLC/HPLC and quench once the starting material is consumed.
Formation of multiple isomers 1. Use of a non-selective brominating agent (e.g., Br₂).[3] 2. Reaction conditions favoring multiple substitution patterns.1. Switch to a more regioselective brominating agent like NBS or DBDMH.[5] 2. Optimize reaction conditions (solvent, temperature) to favor the desired isomer.
Low yield of mono-brominated product 1. Insufficient brominating agent. 2. Reaction not going to completion. 3. Unoptimized reaction conditions.1. Slightly increase the equivalents of the brominating agent (e.g., to 1.2-1.3 equivalents).[7] 2. Increase the reaction time or slightly increase the temperature while carefully monitoring for over-bromination. 3. Screen different solvents and temperatures to find the optimal conditions.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 2-phenyl-2H-indazole using NBS

This protocol is adapted from a metal-free regioselective halogenation method.[3]

Materials:

  • 2-phenyl-2H-indazole (1a)

  • N-Bromosuccinimide (NBS)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add NBS (0.3 mmol, 1.0 equiv.).

  • Stir the reaction mixture at 50 °C in the air for 2.0 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-bromo-2-phenyl-2H-indazole.

Protocol 2: Ultrasound-assisted C3-Bromination of Indazoles using DBDMH

This protocol utilizes ultrasound for a rapid and efficient bromination.[5][8]

Materials:

  • Indazole substrate

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • In a reaction vessel, combine the indazole substrate (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).

  • Add ethanol (2.0 mL) to the mixture.

  • Place the vessel in an ultrasonic bath (40 kHz/50 W) and sonicate at 40 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent and purify the residue by column chromatography.

Visualizations

Reaction_Pathway Indazole Indazole Mono_Bromo Mono-brominated Indazole Indazole->Mono_Bromo + Brominating Agent (1 equiv) Di_Bromo Di-brominated Indazole Mono_Bromo->Di_Bromo + Excess Brominating Agent (>1 equiv)

Caption: Reaction pathway of indazole bromination.

Troubleshooting_Workflow Start Over-bromination Observed? Check_Stoichiometry Check Stoichiometry of Brominating Agent Start->Check_Stoichiometry Yes Solution Mono-bromination Optimized Start->Solution No Reduce_Equivalents Reduce to 1.0-1.1 equiv. Check_Stoichiometry->Reduce_Equivalents Check_Temperature Check Reaction Temperature Reduce_Equivalents->Check_Temperature Lower_Temperature Lower Temperature Check_Temperature->Lower_Temperature Monitor_Reaction Monitor Reaction Closely (TLC/HPLC) Lower_Temperature->Monitor_Reaction Monitor_Reaction->Solution

Caption: Troubleshooting workflow for over-bromination.

Logical_Relationships Parameters Reaction Parameters Stoichiometry Stoichiometry (Brominating Agent) Parameters->Stoichiometry Temperature Temperature Parameters->Temperature Time Reaction Time Parameters->Time Outcome Desired Outcome (Mono-bromination) Stoichiometry->Outcome Controlled (1.0-1.1 eq) Temperature->Outcome Controlled (Low) Time->Outcome Controlled (Monitored)

Caption: Key parameters influencing selective bromination.

References

Improving regioselectivity in the functionalization of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on improving regioselectivity in the functionalization of 3-Bromo-6-fluoro-1H-indazole. Below, you will find troubleshooting guides and frequently asked questions to address common challenges in obtaining the desired N1 or N2 substituted regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of this compound?

The main challenge lies in controlling the regioselectivity during N-functionalization (e.g., alkylation, arylation). Due to the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring and the phenomenon of annular tautomerism, direct functionalization often yields a mixture of N1 and N2 isomers.[1][2] The 1H-tautomer is generally the more thermodynamically stable form.[1][3][4][5] Achieving high selectivity for a single regioisomer is crucial for the synthesis of specific biologically active molecules and requires careful optimization of reaction conditions.[1]

Q2: What key factors influence whether functionalization occurs at the N1 or N2 position?

Several factors critically influence the N1/N2 ratio of the products:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. While this compound has fixed substituents, in a broader context, bulky groups at the C3 position can favor N1 alkylation. Conversely, electron-withdrawing groups at the C7 position can strongly direct substitution to the N2 position.[1][6]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is paramount. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is well-known to favor N1-alkylation.[1][6][7] In contrast, weaker bases such as potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[7][8][9] Acidic conditions may also promote N2-functionalization.[1]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, whereas N2-products can be favored under kinetically controlled conditions.[1][5]

Q3: How can I selectively synthesize the N2-substituted isomer of this compound?

To favor the kinetically preferred N2-product, you can modify the reaction conditions to avoid thermodynamic equilibration. Specific strategies include:

  • Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), can be tuned to favor the N2 isomer.[3][4][8]

  • Directed Synthesis: While not directly applicable to the starting material, synthetic routes that build the indazole ring, such as the Cadogan reductive cyclization, can provide regioselective access to 2H-indazoles (N2-substituted).[10][11]

Q4: What are the options for functionalizing the 3-bromo position?

The bromine atom at the C3 position is well-suited for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents. Common methods include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids.[12]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[12]

Troubleshooting Guide

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.

  • Solution 1: Change Base and Solvent for N1 Selectivity. To favor the thermodynamically more stable N1-substituted product, switch to a stronger, non-coordinating base in a less polar, aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly recommended for improving N1-selectivity.[1][6][7] Cesium carbonate (Cs2CO3) can also be effective.[7]

  • Solution 2: Employ Mitsunobu Conditions for N2 Selectivity. If the N2 isomer is desired, consider using Mitsunobu conditions (an alcohol, PPh₃, and DIAD or DEAD).[3][8]

Problem: I am trying to achieve N1-selectivity with NaH in THF, but the yield is low.

  • Solution 1: Ensure Anhydrous Conditions. Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and the THF is anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solution 2: Temperature and Reaction Time. While the deprotonation is often done at 0 °C, the subsequent alkylation may require gentle heating (e.g., to 50 °C) to proceed at a reasonable rate.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Solution 3: Purity of Starting Material. Ensure the this compound is pure, as impurities can interfere with the reaction.

Data on Regioselectivity in Indazole Alkylation

The following tables summarize quantitative data from studies on N-alkylation of various indazole substrates, which can serve as a guide for optimizing your reaction conditions.

Table 1: Conditions Favoring N1-Alkylation

Indazole SubstrateAlkylating AgentBase/SolventN1:N2 RatioYield (%)
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THF>99 : <191
3-COMe-1H-indazolen-pentyl bromideNaH / THF>99 : <189
5-bromo-3-CO₂Me-1H-indazoleIsopropyl tosylateCs₂CO₃ / Dioxane>99 : <195

Data adapted from referenced literature.[6][7]

Table 2: Conditions Favoring N2-Alkylation

Indazole SubstrateAlkylating AgentBase/Solvent/ReagentsN1:N2 RatioYield (%)
7-NO₂-1H-indazolen-pentyl bromideNaH / THF4 : 9688
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THF<1 : 9994
Methyl 1H-indazole-3-carboxylaten-pentanolPPh₃, DIAD / THF (Mitsunobu)1 : 2.520 (N1), 58 (N2)

Data adapted from referenced literature.[8]

Table 3: Conditions Resulting in Mixed Regioselectivity

Indazole SubstrateAlkylating AgentBase/SolventN1:N2 RatioTotal Yield (%)
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMF~1 : 151.6 (combined)
5-bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃ / DMF53 : 4784 (combined)

Data adapted from referenced literature.[8]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1][2]

Protocol 2: N2-Alkylation via Mitsunobu Reaction

  • Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[8]

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3

  • Preparation: In a microwave vial, combine this compound (or its N1/N2-functionalized derivative) (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2-3 equivalents).[12]

  • Reaction: Add a suitable solvent (e.g., dioxane/water mixture). Seal the vial and heat the mixture in a microwave reactor or by conventional heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[12]

Visualizations

G cluster_start Starting Material cluster_n_functionalization N-Functionalization cluster_c3_functionalization C3-Functionalization cluster_n1_path N1-Selective Path cluster_n2_path N2-Selective Path cluster_mixed_path Mixed/Non-Selective Path start This compound N_Func Choose N-Functionalization Path start->N_Func N1_Cond NaH, THF N_Func->N1_Cond Goal: N1 Isomer N2_Cond Mitsunobu Reaction (Alcohol, PPh3, DIAD) N_Func->N2_Cond Goal: N2 Isomer Mixed_Cond K2CO3, DMF N_Func->Mixed_Cond Default/Easy Conditions C3_Func Pd-Catalyzed Cross-Coupling Final_Prod N-Substituted, C3-Arylated Indazole C3_Func->Final_Prod e.g., Suzuki Coupling N1_Prod N1-Substituted Product N1_Cond->N1_Prod N1_Prod->C3_Func N2_Prod N2-Substituted Product N2_Cond->N2_Prod N2_Prod->C3_Func Mixed_Prod Mixture of N1/N2 Products (Requires Separation) Mixed_Cond->Mixed_Prod G cluster_problem Problem cluster_analysis Analysis cluster_solution1 Solution for N1-Selectivity cluster_solution2 Solution for N2-Selectivity problem Low N1:N2 Regioselectivity (e.g., ~1:1 Mixture) analysis Are you using K2CO3 in DMF? problem->analysis solution1 Change conditions to: Base: NaH Solvent: Anhydrous THF analysis->solution1 Yes, and I need the N1 isomer solution2 Consider Mitsunobu Reaction analysis->solution2 Yes, and I need the N2 isomer outcome1 Favors Thermodynamic N1-Product solution1->outcome1 outcome2 Favors Kinetic N2-Product solution2->outcome2

References

Technical Support Center: Managing Exothermic Reactions in Halogenated Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of halogenated indazoles.

Troubleshooting Guides

Issue: Rapid Temperature Increase During Halogenation

Symptom Possible Cause Recommended Action
The internal reaction temperature rises more than 5-10°C above the cooling bath temperature.[1][2]1. Reagent Addition Rate is Too High: The rate of adding the halogenating agent (e.g., NBS, NCS, I2) is too fast, generating heat quicker than the cooling system can dissipate it.• Immediately stop the addition of the reagent.• Ensure the cooling bath is at the target temperature and functioning correctly.• Once the internal temperature has stabilized, resume addition at a significantly slower rate.
2. Inadequate Cooling: The cooling bath (e.g., ice bath) is not sufficient to handle the heat generated by the reaction.• Switch to a more efficient cooling system, such as a dry ice/acetone bath or a cryocooler.• Ensure good thermal contact between the reaction flask and the cooling medium.
3. Incorrect Solvent: The chosen solvent may have a low boiling point or poor heat transfer properties.• For highly exothermic reactions, consider using a higher-boiling point solvent that is compatible with the reaction chemistry.

Issue: Uncontrolled Gas Evolution

| Symptom | Possible Cause | Recommended Action | | :--- | :--- | | Vigorous and uncontrollable bubbling or foaming in the reaction mixture. | 1. Runaway Reaction: The exothermic reaction is accelerating, leading to rapid decomposition and gas release. This is particularly a risk during diazotization steps.[1] | • Emergency Stop: Cease all reagent addition and heating.• Enhance Cooling: Use a more potent cooling bath if possible.• Prepare for Quenching: Have a pre-cooled quenching solution ready to add if the reaction does not subside. | | | 2. Localized "Hot Spots": Poor stirring can lead to localized areas of high reagent concentration and temperature, causing rapid gas evolution. | • Increase the stirring rate to ensure homogenous mixing and temperature distribution. |

Frequently Asked Questions (FAQs)

Q1: Which steps in the synthesis of halogenated indazoles are most likely to be exothermic?

A1: The most significant exothermic events typically occur during:

  • Nitration: The introduction of a nitro group onto the indazole ring using a nitrating mixture (e.g., nitric acid and sulfuric acid) is highly exothermic and requires careful temperature control.[3]

  • Diazotization: If the synthesis route involves the formation of a diazonium salt from an amino group, this step is notoriously exothermic and requires strict temperature control, often between 1°C and 4°C, to prevent runaway reactions.[1]

  • Halogenation: The direct addition of halogens or halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can be exothermic, especially on an electron-rich indazole ring.

  • Cyclization: The ring-closure step to form the indazole core can also release a significant amount of heat.[1]

Q2: What are the essential safety precautions to take before starting an indazole halogenation?

A2: Before beginning any experiment, a thorough risk assessment is crucial.[1] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid exposure to toxic fumes.[4]

  • Cooling System: Have an adequate cooling system (e.g., ice bath, cryocooler) readily available and operational.[5]

  • Emergency Plan: Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations. Have a clear plan for quenching the reaction in case of an emergency.[4]

  • Know Your Chemicals: Review the Safety Data Sheets (SDS) for all reagents to understand their specific hazards and handling requirements.[4]

Q3: How can I monitor and control the temperature of my reaction effectively?

A3: Effective temperature control is vital for managing exothermic reactions.[5]

  • Internal Thermometer: Always use a thermometer placed directly in the reaction mixture to monitor the internal temperature, as it can be significantly higher than the external bath temperature.[1][2]

  • Controlled Addition: Use a dropping funnel or a syringe pump for the slow, dropwise addition of the halogenating agent. This allows you to control the rate of the reaction and heat generation.

  • Efficient Stirring: Ensure vigorous and constant stirring to promote even heat distribution and prevent the formation of localized hot spots.

Q4: What are some alternative, milder methods for halogenating indazoles?

A4: To minimize the risks associated with highly exothermic reactions, consider alternative methods:

  • Ultrasound-Assisted Halogenation: The use of ultrasound can promote the reaction under milder conditions, often leading to shorter reaction times and higher yields with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[6][7][8]

  • Metal-Free Halogenation: Methods using N-halosuccinimides (NXS) in environmentally friendly solvents like ethanol or water can offer high regioselectivity and yields under milder conditions.[9][10]

  • Electrochemical Halogenation: This technique uses an electric current to generate the halogenating species in situ from simple sodium halides (NaX), avoiding the need for strong oxidants and often proceeding under mild conditions.[11]

Data Presentation

Table 1: Comparison of Brominating Agents for Indazole

ReagentTypical ConditionsAdvantagesCommon Issues
N-Bromosuccinimide (NBS) Acetonitrile, reflux, 1.5 hrs or Acetic Acid, room tempReadily available, easy to handle solidCan lead to over-bromination, reaction can be exothermic
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Ethanol, 40°C, ultrasound, 30 min[7][12]Fast reaction times, high yields, milder conditions[7][8]Requires specialized ultrasound equipment
Bromine (Br2) Various solvents (e.g., acetic acid, chloroform)High reactivityHighly corrosive and toxic, can lead to poor selectivity and side reactions

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1H-indazole via Nitration and Reduction followed by Bromination

This protocol involves multiple steps, with the nitration step being particularly exothermic.

Step 1: Nitration of 6-bromo-1H-indazole (Highly Exothermic) [3]

  • Dissolution & Cooling: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until completely dissolved and cool the mixture to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL).

  • Controlled Addition: Slowly add the nitrating mixture dropwise to the indazole solution, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate. Collect the solid by vacuum filtration, wash with water until neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group [3]

  • Reaction Setup: In a round-bottom flask, suspend the nitrated indazole (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol) in ethanol (50 mL).

  • Acidification and Heating: Add concentrated hydrochloric acid (20 mL) and heat the mixture to 60-70°C for 2-3 hours.

  • Neutralization and Extraction: Cool the mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution. Extract the product with ethyl acetate.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Troubleshooting & Response cluster_completion Completion Phase Risk_Assessment Conduct Thorough Risk Assessment Select_Reagents Select Appropriate Reagents & Solvent Risk_Assessment->Select_Reagents Setup_Apparatus Set Up Reaction Apparatus with Cooling System Select_Reagents->Setup_Apparatus Start_Cooling Start Cooling System Setup_Apparatus->Start_Cooling Slow_Addition Slow, Controlled Reagent Addition Start_Cooling->Slow_Addition Monitor_Temp Monitor Internal Temperature Continuously Slow_Addition->Monitor_Temp Temp_Spike Temperature Spike Detected? Monitor_Temp->Temp_Spike if yes Reaction_Complete Reaction Complete (TLC) Monitor_Temp->Reaction_Complete if no spike & complete Stop_Addition Stop Reagent Addition Temp_Spike->Stop_Addition Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Prepare_Quench Prepare Quench Solution Enhance_Cooling->Prepare_Quench Controlled_Quench Controlled Quenching Reaction_Complete->Controlled_Quench Workup Workup & Isolation Controlled_Quench->Workup

Caption: Workflow for managing exothermic reactions.

Halogenation_Decision_Tree Decision Tree for Indazole Halogenation Method Start Select Halogenation Strategy High_Exotherm_Concern Is the predicted exotherm a major concern? Start->High_Exotherm_Concern Traditional_Method Traditional Method (e.g., NBS, NCS) High_Exotherm_Concern->Traditional_Method No Milder_Method Consider Milder Methods High_Exotherm_Concern->Milder_Method Yes Ultrasound Ultrasound-Assisted Milder_Method->Ultrasound Equipment available? Electrochemical Electrochemical Milder_Method->Electrochemical Specific setup? Metal_Free Metal-Free (NXS in EtOH/H2O) Milder_Method->Metal_Free General purpose?

Caption: Decision tree for halogenation method selection.

References

Identification of side products in 3-Bromo-6-fluoro-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-fluoro-1H-indazole. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?

A1: The bromine atom at the C3 position of this compound is well-suited for palladium-catalyzed cross-coupling reactions. The two most common and powerful transformations are the Suzuki-Miyaura coupling for forming carbon-carbon (C-C) bonds and the Buchwald-Hartwig amination for forming carbon-nitrogen (C-N) bonds.[1][2] These reactions are fundamental in medicinal chemistry for the synthesis of diverse libraries of compounds from a common starting material.

Q2: What are the primary side products I should be aware of when running a Suzuki-Miyaura coupling with this compound?

A2: When performing a Suzuki-Miyaura coupling, several side products can arise, reducing the yield of your desired product and complicating purification. The most common side products are:

  • Homocoupling of the boronic acid: This is the dimerization of your boronic acid reagent to form a symmetrical biaryl byproduct.[3] It is often caused by the presence of oxygen in the reaction mixture or the use of a Palladium(II) precatalyst.[3]

  • Hydrodehalogenation: This is the replacement of the bromine atom on the indazole ring with a hydrogen atom, resulting in the formation of 6-fluoro-1H-indazole. This can be a significant issue with fluorinated aryl halides.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is more prevalent with heteroaryl boronic acids.

Q3: I am observing a significant amount of dehalogenated product in my Buchwald-Hartwig amination. What are the likely causes and how can I minimize it?

A3: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich heterocyclic substrates.[4] Key factors that can contribute to this include:

  • Ligand Choice: The phosphine ligand plays a critical role. For this substrate, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are generally preferred as they can promote the desired C-N bond formation over reductive dehalogenation.[4][5]

  • Base Strength: Strong bases can sometimes promote dehalogenation. If you are using a strong base like sodium tert-butoxide, consider switching to a weaker base such as cesium carbonate or potassium phosphate.[4]

  • Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • N-H Acidity: The acidic N-H of the indazole can interact with the catalyst. N-protection (e.g., with a Boc group) can sometimes suppress dehalogenation, although this adds extra steps to the synthesis.[5][6]

Q4: I am getting a mixture of N1 and N2-arylated products in my Buchwald-Hartwig reaction. How can I control the regioselectivity?

A4: The regioselectivity of N-arylation on the indazole ring is a known challenge, as both N1 and N2 are potential sites for reaction. While C-N coupling at the C3 position is the primary goal of using this compound in a Buchwald-Hartwig reaction, undesired N-arylation can occur. Generally, N1-substituted indazoles are thermodynamically favored.[7] However, reaction conditions can be tuned to favor one isomer over the other. For selective N2-alkylation, specific methods using alkyl trichloroacetimidates under acidic conditions have been developed.[7][8] In the context of Buchwald-Hartwig amination at the C3 position, if N-arylation is a competing side reaction, protecting the indazole nitrogen with a suitable protecting group can ensure that the reaction occurs exclusively at the C3-Br position.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssuePotential CauseSuggested Solutions
Significant Homocoupling of Boronic Acid Presence of dissolved oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[3]
Use of a Pd(II) precatalyst which can directly mediate homocoupling.Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for clean generation of Pd(0). The addition of a mild reducing agent like potassium formate can also help minimize free Pd(II).[9]
Low Yield of Desired Product Inefficient catalyst turnover or deactivation.Ensure high purity of all reagents and use anhydrous, deoxygenated solvents. Optimize the ligand-to-palladium ratio. Bulky, electron-rich phosphine ligands can improve catalyst performance.[10]
Incomplete reaction.Monitor the reaction by TLC or LC-MS and consider extending the reaction time or moderately increasing the temperature. Microwave heating can sometimes improve yields and reduce reaction times.[11][12]
Formation of Dehalogenated Byproduct Suboptimal choice of ligand or base.Screen different bulky, electron-rich phosphine ligands. Weaker bases like potassium carbonate or phosphate may be preferable to stronger bases.[4]
High reaction temperature.Attempt the reaction at a lower temperature.
Difficult Purification Co-elution of the product with the homocoupled byproduct.Optimize chromatographic conditions. If homocoupling is the issue, focus on preventing its formation in the first place by rigorously excluding oxygen.
Buchwald-Hartwig Amination
IssuePotential CauseSuggested Solutions
Significant Dehalogenation of Starting Material Inappropriate ligand selection.Use bulky biarylphosphine ligands such as Xantphos or Josiphos, which are known to minimize reductive dehalogenation.[4]
Base is too strong.Switch from strong bases like NaOtBu to weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[4]
High reaction temperature.Lower the reaction temperature and monitor for conversion.
Low or No Conversion Poor quality of reagents or catalyst deactivation.Use freshly distilled/dried solvents and pure amines. Ensure the palladium precatalyst and ligand are of high quality.
Incorrect base for the specific amine.The choice of base is crucial and can be substrate-dependent. For many amines with 6-bromo-1H-indazole derivatives, LiHMDS has been shown to be effective.[5]
Formation of N-arylated Side Products Reaction at the indazole nitrogen instead of, or in addition to, the C3-Br position.This is generally less favored when a C3-bromo substituent is present. However, to ensure exclusive C3-amination, consider protecting the indazole nitrogen with a group like Boc or SEM.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may need adjustment based on the specific amine used.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.1-1.2 eq.)

  • Palladium precatalyst (e.g., a RuPhos-based G3 precatalyst, 1-2 mol%)

  • Base (e.g., LiHMDS, 1M solution in THF, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and the ligand (if not using a precatalyst).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Add the base dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction to the desired temperature (e.g., 65-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Suzuki_Troubleshooting start Low Yield in Suzuki Reaction side_product Side Product Observed? start->side_product homocoupling Homocoupling Product (Biaryl from Boronic Acid) side_product->homocoupling  Yes dehalogenation Dehalogenated Starting Material side_product->dehalogenation incomplete_rxn Incomplete Reaction side_product->incomplete_rxn  No sol_homocoupling 1. Rigorously degas solvents. 2. Use Pd(0) catalyst. 3. Add mild reducing agent. homocoupling->sol_homocoupling sol_dehalogenation 1. Screen bulky ligands. 2. Use weaker base (e.g., K2CO3). 3. Lower reaction temperature. dehalogenation->sol_dehalogenation sol_incomplete 1. Increase reaction time/temp. 2. Check reagent purity. 3. Optimize catalyst/ligand. incomplete_rxn->sol_incomplete

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling side products.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination issue Primary Issue? start->issue dehalogenation Dehalogenation issue->dehalogenation  Side Product no_conversion No Conversion issue->no_conversion  No Reaction regioselectivity N1/N2 Isomers issue->regioselectivity  Mixture sol_dehalogenation 1. Use bulky biarylphosphine ligand. 2. Use weaker base (e.g., Cs2CO3). 3. Lower reaction temperature. dehalogenation->sol_dehalogenation sol_no_conversion 1. Check reagent purity. 2. Screen different bases (e.g., LiHMDS). 3. Use an appropriate precatalyst. no_conversion->sol_no_conversion sol_regioselectivity Protect indazole N-H (e.g., with Boc group) to ensure C3-amination. regioselectivity->sol_regioselectivity

Caption: Troubleshooting workflow for Buchwald-Hartwig amination side products.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Solvent, Inert Atmosphere) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quench, Extract) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for cross-coupling reactions.

References

Optimizing reaction conditions for C-3 functionalization of indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-3 functionalization of indazoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying the indazole scaffold at the C-3 position. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data to help optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is C-3 functionalization of indazoles a significant challenge?

A1: The C-3 functionalization of indazoles can be challenging due to several factors. Direct C-H activation at the C-3 position is often difficult due to the electronic properties of the indazole ring.[1][2][3] Many synthetic strategies, therefore, require initial halogenation or metallation at the C-3 position, adding extra steps to the overall synthesis.[4] Furthermore, the presence of the N-H group in 1H-indazoles can lead to issues with regioselectivity (N-1 vs. N-2 functionalization) and may require the use of protecting groups.[1][5][6]

Q2: What is the purpose of using a protecting group on the indazole nitrogen, and which ones are commonly used?

A2: Protecting the indazole nitrogen serves multiple purposes. It prevents undesired N-functionalization, improves solubility, and can direct regioselectivity during C-3 functionalization.[1][6] For instance, an N-2 protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) can efficiently direct regioselective C-3 lithiation.[6][7] Other commonly used protecting groups include tert-butoxycarbonyl (Boc) and methyl groups.[1][4]

Q3: How can I achieve regioselective N-1 versus N-2 alkylation of my indazole?

A3: Regioselectivity in N-alkylation is influenced by the choice of base, solvent, and the substitution pattern of the indazole ring.[5][8] For many substituted indazoles, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor the formation of the N-1 isomer, often with greater than 99% regioselectivity.[5][8][9] This preference is often attributed to steric hindrance around the N-2 position and potential coordination of substituents with the cation of the base.[5]

Q4: What are the common side reactions in palladium-catalyzed cross-coupling reactions for C-3 functionalization, and how can they be minimized?

A4: Common side reactions in palladium-catalyzed cross-coupling, such as Suzuki-Miyaura reactions, include boronic acid homocoupling and dehalogenation of the starting material.[10][11][12][13] Homocoupling is often caused by the presence of dissolved oxygen, which can be minimized by rigorously degassing the reaction solvent and mixture.[10] Dehalogenation can be a competing pathway, and its likelihood can be influenced by the choice of halide (bromo and chloro derivatives are sometimes superior to iodo derivatives in this regard), catalyst, and ligands.[11][12][13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield in Suzuki-Miyaura Coupling - Inactive catalyst- Poor choice of base or solvent- Presence of dissolved oxygen leading to catalyst deactivation and boronic acid homocoupling[10]- Steric hindrance on the indazole or coupling partner- Use a pre-catalyst or ensure the active Pd(0) species is generated.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/ethanol/water).[1][14]- Thoroughly degas all solvents and the reaction mixture using methods like inert gas sparging or freeze-pump-thaw cycles.[10]- Consider a different palladium catalyst or ligand that is more effective for sterically hindered substrates.
Mixture of N-1 and N-2 Alkylated Products - Non-optimal base and solvent combination- Electronic effects of substituents on the indazole ring- For preferential N-1 alkylation, use NaH in anhydrous THF.[5]- The regiochemical outcome can be highly dependent on the substitution pattern of the indazole; re-optimization of conditions may be necessary for different substrates.[8][9]
Significant Homocoupling of Boronic Acid - Presence of dissolved oxygen in the reaction mixture- Use of a Pd(II) pre-catalyst that can directly react with the boronic acid[10]- Rigorously degas the solvent and reaction mixture before adding the catalyst.[10]- If using a Pd(II) salt, consider adding it to the reaction mixture after the other components and under an inert atmosphere.
Dehalogenation of the 3-Haloindazole Starting Material - The specific halide (iodides can be more prone to dehalogenation than bromides or chlorides)[11][12][13]- Reaction conditions favoring reductive elimination from a hydrido-palladium intermediate- If using a 3-iodoindazole, consider switching to the 3-bromo or 3-chloro analogue.[11][12][13]- Optimize the reaction conditions, including the choice of ligand and base, to disfavor the dehalogenation pathway.
Poor Reactivity in Direct C-H Arylation - The C-3 position of 1H-indazoles can be unreactive.[2]- Inappropriate catalyst or ligand- Consider using an N-protected indazole, as this can alter the electronic properties and reactivity of the C-3 position.- A palladium(II) catalyst with a phenanthroline ligand has been shown to be effective for the direct C-3 arylation of indazoles.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Haloindazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a dry reaction vessel, combine the 3-halo-indazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[14]

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of dioxane and water (e.g., 4:1 v/v).[14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-12 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Regioselective N-1 Alkylation of Indazoles

This protocol is optimized for achieving high N-1 regioselectivity.

  • Deprotonation: To a solution of the desired 1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.[5] Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq.) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to 50 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Data Tables

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a 3-Chloroindazole

Catalyst / LigandBaseSolventYield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/Water95[14]
Pd(PPh₃)₄K₂CO₃Dioxane/WaterModerate to Good[14]
Pd(OAc)₂CsFNot SpecifiedGood[14]

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 3-haloindazole, boronic acid, base, and catalyst inert Establish inert atmosphere (e.g., N2 or Ar) reagents->inert solvent Add degassed solvent inert->solvent heat Heat to desired temperature (e.g., 80-100 °C) solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor quench Quench reaction and perform aqueous work-up monitor->quench purify Purify product (column chromatography) quench->purify

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling

G Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst or a different pre-catalyst. check_catalyst->solution_catalyst No check_degassing Was the reaction mixture thoroughly degassed? check_conditions->check_degassing Yes solution_conditions Screen different bases, solvents, and temperatures. check_conditions->solution_conditions No check_side_reactions Are there significant side products (homocoupling, dehalogenation)? check_degassing->check_side_reactions Yes solution_degassing Improve degassing procedure (sparging, freeze-pump-thaw). check_degassing->solution_degassing No solution_side_reactions Address specific side reactions: - Improve degassing for homocoupling - Change halide for dehalogenation check_side_reactions->solution_side_reactions Yes

Caption: A logical guide for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 3-Bromo-6-fluoro-1H-indazole: HPLC vs. NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Bromo-6-fluoro-1H-indazole is a key building block in the synthesis of various therapeutic agents. Its purity directly impacts reaction yields, impurity profiles, and the overall quality of the subsequent API. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound.

Experimental Workflow for Purity Assessment

The general workflow for determining the purity of a pharmaceutical intermediate like this compound involves a multi-step process, from sample preparation to data analysis and interpretation. The following diagram illustrates a typical workflow employing both HPLC and NMR techniques for a comprehensive purity assessment.

Purity Assessment Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Results & Interpretation Sample This compound Batch Prep Sample Preparation Sample->Prep HPLC_inj HPLC Injection Prep->HPLC_inj Dissolve in mobile phase NMR_acq NMR Spectrum Acquisition Prep->NMR_acq Dissolve in deuterated solvent HPLC_data Chromatogram Acquisition HPLC_inj->HPLC_data HPLC_proc Data Processing (Integration) HPLC_data->HPLC_proc Purity_calc Purity Calculation HPLC_proc->Purity_calc NMR_proc Data Processing (Phasing, Integration) NMR_acq->NMR_proc NMR_proc->Purity_calc Impurity_ID Impurity Identification NMR_proc->Impurity_ID Report Final Purity Report Purity_calc->Report Impurity_ID->Report

Caption: General experimental workflow for purity assessment using HPLC and NMR.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for HPLC and NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for separating and quantifying impurities.[1][2] A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a final concentration of 0.1 mg/mL for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.[3]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experimental Parameters (¹H NMR):

    • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Pulse Sequence: Standard one-pulse sequence

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis)

    • Number of Scans: 16

    • Temperature: 25°C

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.[4][5]

    • Add approximately 0.6 mL of DMSO-d₆.[4]

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution.[4]

Data Presentation and Comparison

To illustrate the comparison, let's consider a hypothetical batch of this compound containing two common types of impurities: a process-related impurity (e.g., 6-fluoro-1H-indazole, an unreacted starting material) and a residual solvent (e.g., ethyl acetate).

Quantitative Data Summary

The following table summarizes the hypothetical purity assessment results obtained from both HPLC and qNMR analyses.

Parameter HPLC Result qNMR Result Notes
Purity (%) 99.5% (by area %)98.8% (by mass)HPLC area percent can be misleading if impurities have different UV responses. qNMR provides a more absolute purity value.[3]
Impurity 1 (6-fluoro-1H-indazole) 0.3%0.4%Both techniques can quantify known process-related impurities.
Impurity 2 (Ethyl Acetate) Not Detected0.8%Residual solvents are often not detected by standard HPLC-UV methods but are readily quantified by ¹H NMR.
Other Unknown Impurities 0.2%Not QuantifiedHPLC is highly sensitive to separating and detecting unknown, UV-active impurities.[1] NMR may not resolve signals from trace, unknown impurities.
Comparison of HPLC and NMR for Purity Assessment

Both HPLC and NMR are indispensable tools for purity validation, offering complementary information.[6] The choice of technique often depends on the specific requirements of the analysis.

HPLC_vs_NMR cluster_hplc HPLC cluster_nmr NMR cluster_compound Analysis of this compound HPLC_adv Advantages: - High Sensitivity - Excellent for separating complex mixtures - High throughput - Robust for routine QC HPLC_dis Disadvantages: - Requires reference standards for quantification - May not detect non-UV active impurities - Destructive to the sample NMR_adv Advantages: - Provides structural information - Absolute quantification (qNMR) without analyte standards - Detects a wide range of impurities (including solvents) - Non-destructive NMR_dis Disadvantages: - Lower sensitivity than HPLC - Can be complex to interpret - Higher sample consumption - Lower throughput Compound Purity Assessment Compound->HPLC_adv Best for detecting trace UV-active byproducts Compound->HPLC_dis May miss residual solvents Compound->NMR_adv Ideal for absolute purity and solvent content Compound->NMR_dis May not separate closely related isomers

Caption: Comparison of advantages and disadvantages of HPLC and NMR for purity analysis.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a dual-technique approach is highly recommended.[3][6]

  • HPLC should be employed as the primary method for routine quality control, offering high sensitivity for detecting and quantifying process-related, UV-active impurities.[1][3] Its high-throughput nature makes it ideal for screening multiple batches.

  • NMR spectroscopy is invaluable for providing an absolute measure of purity and for identifying and quantifying impurities that may not be detected by HPLC, such as residual solvents.[3] Furthermore, NMR is a powerful tool for structural confirmation of the main component and elucidation of unknown impurities, should they be isolated.[4]

By leveraging the strengths of both HPLC and NMR, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the quality and purity of this compound, thereby safeguarding the integrity of the drug development process.

References

A Comparative Analysis of Suzuki-Miyaura and Buchwald-Hartwig Couplings for the Functionalization of 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a cornerstone in medicinal chemistry, with many of its derivatives playing a crucial role in the development of novel therapeutic agents. The strategic functionalization of the indazole core is paramount for modulating pharmacological activity. Among the most powerful tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this heterocyclic system are the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This guide presents an objective comparison of these two indispensable synthetic methodologies when applied to 3-bromoindazoles, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic targets.

Performance Comparison: C-C vs. C-N Bond Formation

The primary determinant for choosing between the Suzuki-Miyaura and Buchwald-Hartwig reactions lies in the nature of the desired chemical bond. The Suzuki-Miyaura coupling is the premier choice for creating C-C bonds, enabling the introduction of a diverse array of aryl, heteroaryl, or vinyl groups at the C3 position of the indazole ring.[1] This reaction is celebrated for its generally mild conditions and the use of stable, commercially available, and less toxic boronic acid or ester reagents.[1]

Conversely, the Buchwald-Hartwig amination is the go-to method for the construction of C-N bonds.[1] This reaction facilitates the coupling of 3-bromoindazoles with a broad spectrum of primary and secondary amines, as well as amides and carbamates, providing a direct route to 3-aminoindazole derivatives which are prevalent in bioactive molecules.[1][2]

The following table summarizes representative experimental data for both reactions on 3-bromoindazole substrates, offering a quantitative comparison of their performance.

Quantitative Data Summary

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)178[3]
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)175[3]
Suzuki-Miyaura Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)1.572[3]
Suzuki-Miyaura (E)-Styrylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)182[3]
Buchwald-Hartwig AnilinePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃1,4-Dioxane10016-24~90[2]
Buchwald-Hartwig MorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene10016~91[4]
Buchwald-Hartwig Benzamide[Pd(Cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUPhMe1001885[5][6]
Buchwald-Hartwig Primary AlkylaminePd₂(dba)₃ (2.5)XantPhos (7.5)DBUDMF1001870[6]

Note: Yields for Buchwald-Hartwig reactions are based on protocols for structurally similar aryl bromides and serve as a robust starting point for 3-bromoindazoles.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for synthetic success. Below are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted from the literature for 3-bromoindazole substrates.

Representative Protocol for Suzuki-Miyaura Coupling

This procedure is adapted from a microwave-assisted protocol for the coupling of free (NH) 3-bromoindazoles.[3]

Materials:

  • 3-Bromo-1H-indazole (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • Cs₂CO₃ (2.0 eq.)

  • 1,4-Dioxane, Ethanol, and Water (in a suitable ratio, e.g., 7:2:1)

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-1H-indazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the solvent mixture (1,4-dioxane/EtOH/H₂O).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.

Representative Protocol for Buchwald-Hartwig Amination

This generalized procedure is based on established protocols for the amination of aryl bromides.[4][7]

Materials:

  • 3-Bromo-1H-indazole (1.0 eq.)

  • Amine (1.2 eq.)

  • Pd(OAc)₂ (0.02 eq.) or Pd₂(dba)₃ (0.01 eq.)

  • XPhos (0.04 eq.) or other suitable phosphine ligand

  • NaOt-Bu or Cs₂CO₃ (1.5-2.0 eq.)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand, and base.

  • Add 3-bromo-1H-indazole to the tube.

  • Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe, followed by the amine.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1H-indazole.

Visualizing the Chemistry

To better understand the underlying processes of these transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Ar-R Reductive\nElimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination HNR'R'' Ar-Pd(II)-NHR'R''X Ar-Pd(II)-NHR'R''X Amine\nCoordination->Ar-Pd(II)-NHR'R''X Deprotonation Deprotonation Ar-Pd(II)-NHR'R''X->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive\nElimination Ar-NR'R'' Reductive\nElimination->Pd(0)L2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add 3-Bromoindazole, Coupling Partner, Catalyst, Ligand, Base Setup->Reagents Solvent Add Solvent Reagents->Solvent Reaction Heat & Stir Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are robust and versatile methods for the C3-functionalization of 3-bromoindazoles. The choice between them is fundamentally dictated by the synthetic goal: C-C bond formation for the Suzuki-Miyaura coupling and C-N bond formation for the Buchwald-Hartwig amination. While microwave-assisted Suzuki-Miyaura reactions on unprotected 3-bromoindazoles have been shown to proceed in high yields, the Buchwald-Hartwig amination often requires careful selection of the ligand and base to achieve optimal results. The protocols and data presented herein provide a solid foundation for researchers to build upon in their efforts to synthesize novel indazole-based compounds for drug discovery and development.

References

Navigating Structural Elucidation: A Comparative Guide to Validating 3-Bromo-6-fluoro-1H-indazole Derivatives Using HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any research endeavor. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the structural validation of 3-Bromo-6-fluoro-1H-indazole derivatives, supported by predictive data and detailed experimental protocols.

The precise structural determination of novel compounds, such as derivatives of this compound, is paramount for understanding their chemical properties, biological activity, and potential as therapeutic agents. While several analytical techniques can provide structural information, HRMS has emerged as a powerful tool due to its exceptional mass accuracy and sensitivity. This guide will delve into the practical application of HRMS for validating the structure of these derivatives and compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS): A Deep Dive

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental composition. For this compound, this technique is particularly adept at confirming the presence and number of bromine and fluorine atoms due to their characteristic isotopic patterns.

Predicted HRMS Data for this compound

While specific experimental spectra for this compound are not widely published, we can generate highly accurate predicted data based on its chemical formula (C₇H₄BrFN₂).

ParameterPredicted ValueSignificance
Molecular Formula C₇H₄BrFN₂The fundamental composition of the molecule.
Monoisotopic Mass 213.9542 uThe exact mass of the molecule with the most abundant isotopes.
[M+H]⁺ Ion 214.9620 uThe protonated molecule, a common observation in positive ion mode ESI-HRMS.
Isotopic Pattern Characteristic A+2 peakThe presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) results in a distinct isotopic pattern for the molecular ion, providing strong evidence for its presence.

Note: These values are calculated and may vary slightly from experimental results.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide crucial information about the molecule's structure. For this compound, key predicted fragmentation pathways include the loss of bromine, fluorine, and cleavage of the indazole ring structure. This fragmentation "fingerprint" is unique to the molecule and essential for its unambiguous identification.

A Comparative Analysis: HRMS vs. Alternative Techniques

The choice of analytical technique for structural validation often depends on the specific research question, sample availability, and the desired level of detail. Here, we compare HRMS with two other powerful methods: NMR spectroscopy and X-ray crystallography.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Primary Information Elemental composition and molecular formula.Connectivity of atoms (carbon-hydrogen framework).3D spatial arrangement of atoms in a crystal.
Sensitivity Very high (picomole to femtomole range).Moderate (micromole to nanomole range).Low (requires well-ordered crystals).
Sample Requirements Small sample amount, soluble.Larger sample amount, soluble.Requires a single, high-quality crystal.
Throughput High.Moderate.Low (crystal screening and data collection can be time-consuming).
Key Strengths - Unambiguous elemental formula.- Isotopic pattern confirmation.- High sensitivity for trace analysis.- Detailed structural connectivity.- Information about the solution-state conformation.- Absolute 3D structure.- Unambiguous determination of stereochemistry.
Limitations - Does not directly provide information on atom connectivity or stereochemistry.- Isomeric compounds can be difficult to distinguish without fragmentation analysis.- Lower sensitivity compared to HRMS.- Can be complex to interpret for molecules with many overlapping signals.- Crystal growth can be a major bottleneck.- The solid-state structure may not represent the solution-state conformation.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol outlines a general procedure for the analysis of this compound derivatives using a Liquid Chromatography-High-Resolution Mass Spectrometer (LC-HRMS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for indazole derivatives.

  • Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) is required.

  • Scan Range: A scan range of m/z 100-500 should be sufficient to cover the molecular ion and expected fragments.

  • Resolution: Set the resolution to at least 60,000 to ensure accurate mass measurement.

  • Data Acquisition: Acquire data in both full scan mode (to detect the [M+H]⁺ ion) and tandem MS (MS/MS) mode (to obtain fragmentation data). For MS/MS, the precursor ion corresponding to the [M+H]⁺ of the compound of interest should be selected for collision-induced dissociation (CID).

4. Data Analysis:

  • Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.

  • Analyze the isotopic pattern for the characteristic signature of bromine.

  • Interpret the MS/MS fragmentation spectrum to confirm the structural features of the molecule.

Visualizing the Workflow and Comparative Logic

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Sample 3-Bromo-6-fluoro- 1H-indazole Derivative Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution LC_Separation LC Separation Dilution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization HRMS_Detection HRMS Detection (Full Scan & MS/MS) ESI_Ionization->HRMS_Detection Accurate_Mass Accurate Mass Measurement HRMS_Detection->Accurate_Mass Isotope_Pattern Isotopic Pattern Analysis HRMS_Detection->Isotope_Pattern Fragmentation Fragmentation Pattern Analysis HRMS_Detection->Fragmentation Structural_Confirmation Structural Confirmation Accurate_Mass->Structural_Confirmation Isotope_Pattern->Structural_Confirmation Fragmentation->Structural_Confirmation

Caption: Workflow for the structural validation of this compound derivatives using LC-HRMS.

Technique_Comparison cluster_question Primary Analytical Question Question What is the structure of my compound? HRMS HRMS Question->HRMS NMR NMR Question->NMR Xray X-ray Crystallography Question->Xray Elemental_Comp Elemental Composition & Isotopic Pattern HRMS->Elemental_Comp Connectivity Atom Connectivity (C-H Framework) NMR->Connectivity ThreeD_Structure 3D Atomic Arrangement Xray->ThreeD_Structure

Caption: Logical relationship between the analytical question and the information provided by different techniques.

Conclusion

High-Resolution Mass Spectrometry is an indispensable technique for the structural validation of this compound derivatives. Its high sensitivity, speed, and ability to provide unambiguous elemental composition and isotopic information make it a powerful first-line analytical tool. While NMR and X-ray crystallography offer complementary and more detailed structural information regarding atom connectivity and 3D arrangement, respectively, the rapid and precise data obtained from HRMS is crucial for confirming the identity of newly synthesized compounds and for quality control throughout the drug discovery and development process. By understanding the strengths and limitations of each technique, researchers can employ a strategic and efficient approach to the comprehensive structural elucidation of novel chemical entities.

Comparison of different brominating agents for indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto the indazole scaffold is a critical transformation in the synthesis of numerous pharmaceutical agents and functional materials. The regioselectivity and efficiency of this reaction are highly dependent on the choice of the brominating agent and the reaction conditions. This guide provides an objective comparison of common brominating agents for indazole synthesis, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison of Brominating Agents

The selection of a brominating agent for indazole synthesis involves a trade-off between reactivity, selectivity, safety, and cost. The following table summarizes the performance of several common brominating agents based on reported experimental data. It is important to note that direct comparison of yields can be challenging as reaction conditions are not always identical across different studies.

Brominating AgentTarget PositionTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) C3, C780-98EtOH or H₂O, 25-95°C, 2-5hHigh regioselectivity, mild conditions, commercially available, easy to handleCan lead to di-substitution with excess reagent[1][2]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C370-93Ultrasound, EtOH, 40°C, 30 minRapid reaction times, high yields, good functional group tolerance[3][4][5][6][7]Requires specialized equipment (ultrasound) for optimal performance
Bromine (Br₂) C3, C5, C7High (for C3)Acetic acid, high temperature (e.g., 120°C)Low costHighly toxic and volatile, poor regioselectivity leading to mixtures of products[1][2][4]
Tribromoisocyanuric acid (TBCA) C397EtOH, room temperatureHigh yield under mild conditionsLess commonly used, potentially higher cost

Experimental Protocols

Detailed methodologies for the bromination of indazoles using N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are provided below. These protocols are based on successfully reported syntheses and offer a starting point for optimization.

Protocol 1: Bromination of 2-Phenyl-2H-indazole using NBS[1][2]
  • Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.3 mmol, 1.0 equiv.) to the solution.

  • Reaction: Stir the reaction mixture at 50°C in the air for 2 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.

Protocol 2: Ultrasound-Assisted Bromination of 2-Phenyl-2H-indazole using DBDMH[3][4][5]
  • Reaction Setup: To a 10 mL oven-dried tube, add 2-phenyl-2H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv.), and sodium carbonate (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add ethanol (2.0 mL) to the tube.

  • Ultrasonication: Place the reaction tube in an ultrasonic bath (40 kHz/50 W) and irradiate at 40°C for 30 minutes.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed in vacuo, and the resulting residue is purified by flash column chromatography on silica gel to yield the 3-bromo-2-phenyl-2H-indazole.

Reaction Mechanisms and Workflow

The bromination of indazole typically proceeds via an electrophilic aromatic substitution mechanism. The brominating agent generates an electrophilic bromine species (Br⁺ or a polarized equivalent) that is attacked by the electron-rich indazole ring.

Electrophilic_Bromination_of_Indazole Indazole Indazole SigmaComplex Sigma Complex (Arenium Ion Intermediate) Indazole->SigmaComplex Attack on Br⁺ BrominatingAgent Brominating Agent (e.g., NBS, DBDMH) ElectrophilicBromine Electrophilic Bromine (Br⁺ equivalent) BrominatingAgent->ElectrophilicBromine Generates ElectrophilicBromine->SigmaComplex BrominatedIndazole Brominated Indazole SigmaComplex->BrominatedIndazole Deprotonation Byproduct By-product (e.g., Succinimide)

Caption: Generalized mechanism for the electrophilic bromination of indazole.

A general workflow for the synthesis and purification of brominated indazoles is depicted below. This process can be adapted based on the specific scale and nature of the substrates and reagents used.

Experimental_Workflow_for_Indazole_Bromination Start Start: Indazole Substrate & Brominating Agent ReactionSetup Reaction Setup: Dissolve in Solvent Start->ReactionSetup ReagentAddition Reagent Addition & Temperature Control ReactionSetup->ReagentAddition ReactionMonitoring Reaction Monitoring (e.g., TLC, LC-MS) ReagentAddition->ReactionMonitoring Workup Aqueous Work-up & Extraction ReactionMonitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization End Final Product: Brominated Indazole Characterization->End

Caption: A typical experimental workflow for the synthesis of brominated indazoles.

Conclusion

The choice of a brominating agent for indazole synthesis has significant implications for yield, regioselectivity, and operational simplicity. For high regioselectivity at the C3 position and mild reaction conditions, N-Bromosuccinimide (NBS) is a reliable and widely used reagent. For rapid synthesis with high yields, ultrasound-assisted bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents an excellent modern alternative. While elemental bromine (Br₂) is inexpensive, its use is often hampered by safety concerns and a lack of selectivity, making it less suitable for the synthesis of complex, highly functionalized indazole derivatives. Researchers should consider the specific requirements of their target molecule and available laboratory infrastructure when selecting the most appropriate bromination strategy.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for 3-Bromo-6-fluoro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern in vitro kinase assay protocols suitable for characterizing derivatives of the 3-bromo-6-fluoro-1H-indazole scaffold, a promising pharmacophore in kinase inhibitor discovery. We present detailed methodologies for two widely used non-radiometric assays, compare the inhibitory potency of representative indazole-based compounds with established drugs, and provide visualizations of key workflows and signaling pathways.

Comparison of Kinase Inhibitor Performance

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1][2] Derivatives of this scaffold have shown significant potential in targeting kinases implicated in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4).

While specific, publicly available IC50 data for this compound derivatives are limited, patent literature reveals the potential of structurally related bromo-indazole compounds as potent VEGFR-2 inhibitors. For a relevant comparison, we present data for these patented compounds alongside well-characterized, FDA-approved kinase inhibitors that are also active against VEGFR-2.

Table 1: Comparative Inhibitory Potency (IC50) against VEGFR-2

InhibitorTarget KinaseIC50 (nM)Assay Type / Context
Indazole Derivative W1 VEGFR-2< 30Biochemical Kinase Assay
Indazole Derivative W10 VEGFR-2< 30Biochemical Kinase Assay
Indazole Derivative W23 VEGFR-2< 30Biochemical Kinase Assay
Axitinib VEGFR-20.2Cell-free / Endothelial Cells
Sunitinib VEGFR-280Cell-free
Sorafenib VEGFR-290Cell-free

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature (CN114276297A) and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as assay conditions can vary.[3]

Key Signaling Pathway and Inhibition

Indazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. In the case of VEGFR-2, this inhibition blocks the signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Indazole 3-Bromo-6-fluoro- 1H-indazole derivative Indazole->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival MAPK->Proliferation mTOR->Proliferation G A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) A->B C 3. Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) B->C D 4. Measure Luminescence C->D G A 1. Kinase Reaction (Kinase, Fluorescein-Substrate, ATP, Inhibitor) B 2. Stop Reaction & Add Detection Mix (EDTA, Terbium-Antibody) A->B C 3. Antibody Binding (Incubation) B->C D 4. Measure TR-FRET Signal C->D

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-6-fluoro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors.[1] The strategic placement of substituents on this privileged heterocyclic motif allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-6-fluoro-1H-indazole analogs, leveraging experimental data from structurally related compounds to inform the rational design of novel therapeutics. While comprehensive SAR studies on the exact this compound scaffold are not extensively available in public literature, by examining analogs with substitutions at these key positions, we can infer the likely contributions of the bromine and fluorine atoms to the overall activity profile.

The bromine atom at the C3 position serves as a versatile chemical handle for introducing a variety of substituents through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the exploration of a wide chemical space to optimize interactions with the target protein. The fluorine atom at the C6 position can enhance metabolic stability and modulate the electronic properties of the indazole ring, potentially influencing binding affinity and selectivity.[2]

Comparative Analysis of Kinase Inhibition

Indazole derivatives have been successfully developed as inhibitors for a range of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[1] The following sections compare the SAR of indazole analogs against several key kinase targets, providing insights into how substitutions at the C3 and C6 positions, analogous to the 3-bromo-6-fluoro scaffold, impact their inhibitory activity.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, a process crucial for tumor growth.[3] Many indazole-based compounds have been developed as potent VEGFR-2 inhibitors.[3]

Table 1: Structure-Activity Relationship of Indazole Analogs as VEGFR-2 Inhibitors

Compound ID3-Position Substituent6-Position SubstituentVEGFR-2 IC50 (nM)Cellular Activity (Cell Line)Reference
Axitinib --0.2Potent inhibitor of VEGF-mediated endothelial cell proliferation[4]
Pazopanib --30Inhibits VEGFR-2 phosphorylation in multiple cell lines[4]
Analog 1 IodoBromo--[5]
Analog 2 (E)-(2,6-dichloro-3,5-dimethoxystyryl)Bromo-Potent antiproliferative activity[5]

Note: Specific IC50 values for analogs 1 and 2 against VEGFR-2 are not provided in the source, but their development context is within anticancer agent discovery, where VEGFR-2 is a common target.

The SAR for VEGFR inhibitors often highlights the importance of a C3 substituent that can project into a specific pocket of the ATP-binding site. The bromo-group at C3, as in the this compound core, is typically a precursor for such substitutions.

Polo-Like Kinase 4 (PLK4) Inhibition

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is linked to several cancers. Indazole-based compounds have emerged as potent PLK4 inhibitors.[6]

Table 2: Structure-Activity Relationship of Indazole Analogs as PLK4 Inhibitors

Compound ID3-Position Modification from Lead6-Position Modification from LeadPLK4 IC50 (nM)Antiproliferative IC50 (µM, MCF-7)Reference
Lead Compound (28t) --74Poor cellular activity[6]
C05 Functional group migration-< 0.10.979[6]

The optimization from a lead compound to the highly potent C05 involved structural modifications that retained the core indazole scaffold, underscoring the scaffold's importance for PLK4 inhibition. The 6-bromo substituent in related synthetic intermediates is crucial for building the final active compounds.[6]

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of inhibitor performance. Below are representative protocols for key assays used in the evaluation of indazole-based kinase inhibitors.

Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

  • Reagent Preparation : Prepare serial dilutions of the this compound analog in the assay buffer. Prepare a solution of the target kinase, a suitable substrate, and ATP.

  • Assay Procedure : In a 384-well plate, add the serially diluted compounds.

  • Kinase Reaction : Initiate the reaction by adding the kinase/substrate/ATP mixture to each well.

  • Incubation : Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Signal Generation : Add a reagent to stop the kinase reaction and convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce light.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate and allow them to adhere overnight.[7]

  • Compound Treatment : Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[7]

Visualizing Molecular Interactions and Pathways

Understanding the broader biological context and synthetic strategies is crucial for drug development. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway targeted by indazole inhibitors and a general synthetic workflow.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Indazole_Inhibitor 3-Bromo-6-fluoro- 1H-indazole Analog Indazole_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Angiogenesis) Akt->Transcription Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Synthetic_Workflow Start Substituted 2-Fluorobenzonitrile Indazole_Core 3-Amino-6-fluoro- 1H-indazole Start->Indazole_Core Hydrazine Bromination Bromination (e.g., with NBS) Indazole_Core->Bromination Bromo_Indazole 3-Bromo-6-fluoro- 1H-indazole Bromination->Bromo_Indazole Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Bromo_Indazole->Coupling Final_Analog Diverse 3-Substituted 6-fluoro-1H-indazole Analogs Coupling->Final_Analog

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated indazole analogs. The indazole nucleus is a privileged scaffold in numerous therapeutic agents, and understanding the impact of fluorination is crucial for rational drug design. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes pertinent biological pathways to offer a comprehensive resource for researchers in the field.

The Impact of Fluorination on Indazole Scaffolds

The introduction of fluorine atoms into the indazole ring system can profoundly influence a molecule's physicochemical and biological properties.[1] These modifications can lead to:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug candidate.[2]

  • Altered Lipophilicity: Fluorination can modulate a molecule's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.

  • Conformational Changes: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.

This guide will now delve into specific examples, supported by experimental data, to illustrate these critical differences.

Comparative Biological Activity Data

The following table summarizes quantitative data from various studies that directly compare the biological activity of fluorinated and non-fluorinated indazole derivatives against a range of biological targets.

TargetNon-Fluorinated Indazole AnalogIC50/EC50 (nM)Fluorinated Indazole AnalogIC50/EC50 (nM)Fold Change in PotencyReference
FGFR16-(3-methoxyphenyl)-1H-indazol-3-amine156-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-amine5.5~2.7x increase[3]
ROCK14-substituted indazole25006-fluoro-4-substituted indazole14~178x increase[2]
Reverse Transcriptase (HIV-1)Non-fluorinated indazole derivative3325-fluoroindazole derivative (17a)50~6.6x increase[2]
Reverse Transcriptase (HIV-1)Non-fluorinated indazole derivative3325-fluoroindazole derivative (17b)25~13.3x increase[2]
TRKANon-fluorinated indazole derivative (39c)735-fluoroindazole derivative (39e)0.3~243x increase[3]
Pim-1 KinaseNon-fluorinated spirocyclopropyl analogue (61a)1970 (cellular IC50)Fluorinated spirocyclopropyl analogue (S-60e)1400 (cellular IC50)~1.4x increase[3]
Anticancer (HCT116)N-benzyl-1,3-dimethyl-1H-indazol-6-amine (34)7.5 µMN-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)0.4 µM~18.8x increase[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments commonly used to evaluate the biological activity of indazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated indazoles) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against a specific kinase, such as VEGFR2.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The remaining ATP after the kinase reaction is quantified using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[5]

    • Prepare serial dilutions of the test compounds in the kinase buffer.

    • Prepare a solution of recombinant human VEGFR2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution (final concentration is typically at or near the Km for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by indazole-based kinase inhibitors and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Fluorinated & Non-Fluorinated) Treatment Cell Treatment with Indazole Analogs Compound_Prep->Treatment Cell_Culture Cell Culture & Seeding (96-well plate) Cell_Culture->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Measurement Absorbance Measurement (570 nm) Formazan_Solubilization->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc

Caption: Experimental workflow for an MTT-based cell viability assay.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., FGFR, VEGFR) RAS RAS Receptor->RAS Indazole_Inhibitor Fluorinated/ Non-Fluorinated Indazole Inhibitor RAF RAF Indazole_Inhibitor->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAPK signaling pathway and the point of inhibition by indazole derivatives.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Indazole_Inhibitor Fluorinated/ Non-Fluorinated Indazole Inhibitor Indazole_Inhibitor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer Gene_Expression Gene Expression (Inflammation, Immunity) STAT_dimer->Gene_Expression STAT->STAT_dimer

Caption: Overview of the JAK-STAT signaling pathway and inhibition by indazole-based compounds.

Conclusion

The strategic incorporation of fluorine into the indazole scaffold consistently demonstrates a significant impact on biological activity, often leading to a substantial increase in potency. The presented data highlights that fluorination can enhance the inhibitory activity of indazole derivatives against a variety of biological targets, including kinases and viral enzymes. This enhancement can be attributed to a combination of factors, including improved binding interactions, increased metabolic stability, and favorable alterations in physicochemical properties. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to design and evaluate novel fluorinated indazole-based therapeutic agents. As the field of medicinal chemistry continues to evolve, the judicious use of fluorine is expected to remain a cornerstone in the development of next-generation indazole-containing drugs.

References

X-ray Crystallography of Bromo-Substituted Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two bromo-substituted 1H-indazole derivatives: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (Alternative A) and 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole (Alternative B). While crystallographic data for the specific parent compound, 3-Bromo-6-fluoro-1H-indazole, is not publicly available, this guide offers insights into the structural characteristics of closely related analogues, providing valuable data for researchers in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two alternative indazole derivatives, allowing for a direct comparison of their solid-state structures.

ParameterAlternative A: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[1][2]Alternative B: 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole[3]
Chemical Formula C₁₂H₁₄BrN₃O₂C₁₀H₆BrN₃O₂
Formula Weight 312.17 g/mol 280.09 g/mol
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Unit Cell Dimensions a = 5.8281(2) Å, b = 9.8131(3) Å, c = 12.4323(4) Åa = 14.6573(3) Å, b = 4.1650(1) Å, c = 17.4566(3) Å
α = 86.196(1)°, β = 80.008(1)°, γ = 85.088(1)°α = 90°, β = 102.659(1)°, γ = 90°
Unit Cell Volume 694.42(4) ų1039.78(4) ų
Z Value 24
Calculated Density 1.492 Mg/m³1.789 Mg/m³
Radiation Type Mo KαMo Kα
Wavelength 0.71073 Å0.71073 Å
Temperature 100(2) K295 K

Experimental Protocols

The methodologies for the synthesis and crystallization of each derivative are detailed below, providing a basis for reproducibility and further experimentation.

Alternative A: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

Synthesis of 5-Bromo-1H-indazol-3-amine: A solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) was treated with hydrazine hydrate (99%, 10.0 mmol). The mixture was heated in a sealed tube at 343 K for 4 hours. After monitoring the reaction progress by TLC, the solvent was removed under reduced pressure. The resulting brown solid was purified by recrystallization from ethanol to yield pale-yellow needles.[2]

Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml), 4-dimethylaminopyridine (DMAP, 5.0 mmol) was added. The mixture was cooled to 273 K, and di-tert-butyl dicarbonate (Boc anhydride, 5.0 mmol) was added. The reaction was allowed to warm to room temperature and stirred for 15 hours. The reaction mixture was then diluted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.[1][2]

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound.

Alternative B: 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole

Synthesis: 3-Bromo-6-nitroindazole (1.2 g, 5 mmol) and propargyl bromide (1.2 g, 10 mmol) were reacted in THF (40 ml) in the presence of potassium carbonate (1.4 g, 10 mmol) and tetra-n-butylammonium bromide (0.5 mmol). The mixture was stirred for 24 hours at room temperature.[3]

Purification and Crystallization: After stirring, the reaction mixture was filtered, and the THF was removed under vacuum. The resulting product was purified by chromatography on a silica gel column using a hexane:ethyl acetate (9:1) solvent system. This process yielded yellow crystals suitable for X-ray diffraction.[3]

Visualized Experimental Workflow

The following diagrams illustrate the general experimental workflows for the synthesis and crystallographic analysis of the two alternative indazole derivatives.

G cluster_A Alternative A Workflow A_start 5-bromo-2-fluorobenzonitrile A_react1 React with Hydrazine Hydrate A_start->A_react1 A_inter 5-Bromo-1H-indazol-3-amine A_react1->A_inter A_react2 React with Boc Anhydride A_inter->A_react2 A_product tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate A_react2->A_product A_cryst Crystallization A_product->A_cryst A_xray X-ray Diffraction Analysis A_cryst->A_xray

Caption: Synthesis and analysis workflow for Alternative A.

G cluster_B Alternative B Workflow B_start 3-Bromo-6-nitroindazole B_react React with Propargyl Bromide B_start->B_react B_purify Column Chromatography B_react->B_purify B_product 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole B_purify->B_product B_xray X-ray Diffraction Analysis B_product->B_xray

Caption: Synthesis and analysis workflow for Alternative B.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in drug discovery, where substituted indazoles are synthesized and analyzed to identify potential lead compounds for targeting specific biological pathways.

G cluster_pathway Drug Discovery Pathway Scaffold Indazole Scaffold Synthesis Chemical Synthesis (e.g., Bromination, N-alkylation) Scaffold->Synthesis Derivatives Substituted Indazole Derivatives Synthesis->Derivatives Crystallography X-ray Crystallography Derivatives->Crystallography SAR Structure-Activity Relationship (SAR) Derivatives->SAR Structure 3D Molecular Structure Crystallography->Structure Structure->SAR Lead_Compound Lead Compound SAR->Lead_Compound Target Biological Target (e.g., Kinase) Lead_Compound->Target

Caption: Logical flow from scaffold to lead compound.

References

A Comparative Guide to the Metabolic Stability of 3-Bromo-6-fluoro-1H-indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step to ensure favorable pharmacokinetic properties, such as a longer duration of action and improved oral bioavailability.[1][2] The strategic introduction of halogen atoms, particularly fluorine, is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3][4] This guide provides a comparative assessment of the metabolic stability of 3-Bromo-6-fluoro-1H-indazole, contextualized with data from structurally related analogs to highlight the impact of halogenation.

Comparative Metabolic Stability Data
Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint)Data Source
UT-155 Non-fluorinated indole core12.35Not Reported[3][5]
Compound 32a 4-Fluoro-indazole analog of UT-15513.29Not Reported[3][5]
Compound 32c CF3-substituted indazole analog of UT-15553.711.29 mL/min/mg[3][5]
This compound Target CompoundData not publicly availableData not publicly available-

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes.[3] While direct comparison of absolute values requires caution, the trend of increased half-life and lower clearance with fluorination is evident.[3] Based on these findings, the this compound scaffold is anticipated to exhibit high metabolic stability.

Experimental Protocols

The data presented for analogous compounds are typically generated using a standardized in vitro liver microsomal stability assay. This assay is a cornerstone of preclinical drug development for predicting a compound's metabolic fate.[6][7]

Protocol: In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the rate of metabolism of a test compound by incubating it with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[6][8]

2. Materials:

  • Test Compound (e.g., this compound)

  • Pooled Liver Microsomes (Human, Rat, or Mouse)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (Cofactor for CYP enzymes)

  • Positive Control Compounds (e.g., Verapamil, Testosterone - high clearance)

  • Negative Control (Incubation without NADPH)

  • Acetonitrile with Internal Standard (for quenching and analysis)

  • 96-well incubation plate and analytical plates

3. Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in the phosphate buffer to achieve the final desired concentration (typically 1 µM).

  • Incubation Setup: Add the liver microsomes and the test compound solution to the wells of the incubation plate. Pre-incubate the plate at 37°C for approximately 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding an aliquot of ice-cold acetonitrile containing an internal standard.[7][9] The 0-minute time point represents 100% of the initial compound concentration.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analytical plate and quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7][10]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Calculate the elimination rate constant (k) from the slope of the linear regression line.

  • Determine the half-life (t½) using the equation: t½ = 0.693 / k .[9]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[9]

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Test Compound (1 µM in Buffer) start_rxn Initiate Reaction (Add NADPH) prep_cpd->start_rxn prep_mic Prepare Microsomes & NADPH Cofactor prep_mic->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

Anticipated Metabolic Pathways

The metabolism of indazole-containing compounds is primarily driven by Phase I oxidation reactions catalyzed by CYP enzymes in the liver.[11] For a molecule like this compound, several metabolic pathways are plausible.

The electron-withdrawing nature of the fluorine and bromine atoms is expected to decrease the electron density of the indazole ring system, rendering it less susceptible to oxidation compared to non-halogenated analogs.[3][12] However, metabolism is still likely to occur, primarily through:

  • Hydroxylation: Oxidation of the aromatic ring system is a common metabolic route. CYP enzymes can add a hydroxyl (-OH) group to one of the available carbon positions on the benzene portion of the indazole ring.

  • N-Dealkylation/N-Deindazolation: If the indazole nitrogen is substituted (as is common in active drug molecules), N-dealkylation is a possible pathway. In some cases, a more complex P450-mediated cleavage of the bond at the 3-position can occur, leading to the loss of the entire indazole ring, a process termed N-deindazolation.[13]

  • Oxidative Defluorination: Although the C-F bond is very strong, metabolic cleavage can occur, particularly with certain CYP isozymes.[11][14]

These Phase I metabolites can subsequently be conjugated by Phase II enzymes (e.g., UGTs, SULTs) to form more water-soluble glucuronide or sulfate adducts for excretion.

G cluster_metabolites Phase I Metabolites parent This compound (Parent Compound) cyp CYP450 Enzymes (e.g., CYP3A4, CYP2E1) parent->cyp m1 Hydroxylated Metabolite cyp->m1 Hydroxylation m2 Ring-Opened Metabolite cyp->m2 Oxidation m3 Other Oxidized Products cyp->m3 phase2 Phase II Enzymes (e.g., UGTs) m1->phase2 m2->phase2 final Glucuronide Conjugates (Excretion) phase2->final Conjugation

Caption: Potential metabolic pathways for this compound.

References

A Researcher's Guide to Indazole Synthesis: A Comparative Analysis of Established and Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the indazole core is a critical step in the discovery and development of novel therapeutics. This guide provides an objective comparison of established and emerging synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.

The indazole scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous FDA-approved drugs such as the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron. The development of robust and versatile methods for the construction of this bicyclic heterocycle is therefore of significant interest. This guide benchmarks classical approaches against modern, innovative strategies, offering a clear comparison of their performance, scope, and practical considerations.

At a Glance: Performance Comparison of Indazole Synthesis Methods

The choice of a synthetic route is often a balance between yield, reaction time, substrate scope, and the safety and scalability of the procedure. The following tables summarize the quantitative data for the synthesis of common indazole cores using various established and modern methods.

Table 1: Synthesis of Unsubstituted 1H-Indazole

Synthesis MethodStarting Material(s)Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Jacobson (Classical) o-ToluidineSodium nitrite, Acetic acidAcetic acidRT72~40-60[1][2]
Hydrazine-based (Classical) Salicylaldehyde, Hydrazine hydrochloride-Acidic ethanolReflux2-3High[1]
Metal-Free (from Oxime) o-Aminobenzaldehyde oximeMethanesulfonyl chloride, TriethylamineDichloromethane0-23-69 (of o-aminobenzonitrile)[3][4]

Table 2: Synthesis of 3-Methyl-1H-indazole

Synthesis MethodStarting Material(s)Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Diazotization (Classical) 2-AminoacetophenoneSodium nitrite, Hydrochloric acid, SnCl₂·H₂OWater/HCl0-10Overnight90[5][6]
Diazotization 2-Methyl-5-nitroanilineSodium nitrite, Acetic acidAcetic acid15-2572High[7]
Metal-Free (from Oxime) o-Aminoacetophenone oximeMethanesulfonyl chloride, TriethylamineDichloromethane0-23-70 (on 5g scale)[3]

Visualizing the Synthetic Workflow and Decision-Making

To aid in the practical application of this information, the following diagrams illustrate a general experimental workflow for indazole synthesis and a flowchart to guide the selection of an appropriate method.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_mat Starting Material(s) Selection reagents Reagent & Solvent Preparation start_mat->reagents setup Reaction Setup (Inert atmosphere, etc.) reagents->setup addition Reagent Addition & Temperature Control setup->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring quench Quenching monitoring->quench extract Extraction quench->extract purify Purification (Column Chromatography, Recrystallization) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize yield Yield Calculation characterize->yield

Caption: General experimental workflow for the synthesis and analysis of indazole derivatives.

G cluster_established Established Methods cluster_modern Modern Methods start Target Indazole Structure? node1 Key Considerations: - Substrate availability - Functional group tolerance - Scalability & Safety start->node1 Desired Tautomer & Substitution classical Classical Methods (Jacobson, Cadogan) - Well-documented - Inexpensive starting materials metal_free Metal-Free (e.g., from oximes) - Mild conditions - Good functional group tolerance davis_beirut Davis-Beirut Reaction - Access to 2H-indazoles - Redox-neutral transition_metal Transition-Metal Catalyzed - High efficiency and selectivity - Broad substrate scope node1->classical Simple, robust, cost-effective node1->metal_free Sensitive functional groups, green chemistry node1->davis_beirut 2H-indazole synthesis node1->transition_metal Complex derivatives, high yield needed

Caption: Decision-making flowchart for selecting an appropriate indazole synthesis method.

Detailed Experimental Protocols

Below are representative experimental protocols for key indazole synthesis methods. These are intended as a guide and may require optimization for specific substrates.

Established Method: Jacobson Indazole Synthesis (for 1H-Indazole)

This classical method involves the diazotization of an o-alkylaniline followed by intramolecular cyclization. While reliable, it often requires long reaction times and can have moderate yields.

Procedure:

  • Dissolve o-toluidine in glacial acetic acid.

  • Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for several days to facilitate cyclization.

  • The product can be isolated by removing the acetic acid under reduced pressure, followed by neutralization and extraction.[1][2]

Safety: Sodium nitrite is toxic and an oxidizer. The diazotization reaction can be exothermic and produce unstable diazonium salts. Strict temperature control is crucial.

Established Method: Cadogan Reaction (for 2H-Indazoles)

The Cadogan reaction is a reductive cyclization of o-nitrobenzylidene anilines using a phosphite reagent. It is a common method for accessing 2-substituted 2H-indazoles but often requires high temperatures.

Procedure:

  • Synthesize the o-nitrobenzylidene aniline precursor by condensing o-nitrobenzaldehyde with the desired aniline.

  • Heat the resulting imine in an excess of triethyl phosphite.

  • The reaction is typically monitored by TLC until the starting material is consumed.

  • The product is isolated by distillation to remove the excess phosphite and phosphate byproducts, followed by column chromatography.

Safety: Triethyl phosphite is flammable and has a strong, unpleasant odor. The reaction is performed at high temperatures, requiring appropriate precautions.

Modern Method: Metal-Free Synthesis from o-Aminobenzoximes (for 1H-Indazoles)

This method offers a mild and often high-yielding alternative to classical approaches, with good functional group tolerance and potential for scalability.[3][4]

Procedure:

  • Prepare the o-aminobenzoxime by reacting the corresponding o-aminobenzaldehyde or o-aminoketone with hydroxylamine.

  • Dissolve the o-aminobenzoxime in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath and add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • The reaction is typically stirred at room temperature until completion.

  • The product is isolated by aqueous work-up and purification by column chromatography.[3]

Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Triethylamine is flammable and corrosive. Both should be handled in a well-ventilated fume hood.

Modern Method: Davis-Beirut Reaction (for 2H-Indazoles)

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from o-nitrobenzylamines. It is a redox-neutral process that often proceeds under mild basic conditions.[1][8]

Procedure:

  • Synthesize the o-nitrobenzylamine precursor from the corresponding o-nitrobenzaldehyde or o-nitrobenzyl bromide.

  • Treat the o-nitrobenzylamine with a base, such as potassium hydroxide, in an alcoholic solvent.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures.

  • The product can be isolated by extraction and purification via column chromatography.[1]

Safety: o-Nitroaromatic compounds can be energetic. Standard laboratory safety precautions should be followed.

Modern Method: Rhodium-Catalyzed C-H Activation/Annulation (for 2H-Indazoles)

Transition metal-catalyzed methods, such as this Rh(III)-catalyzed reaction, offer high efficiency and regioselectivity for the synthesis of complex indazoles.[9]

Procedure:

  • In a reaction vessel, combine the azobenzene substrate, aldehyde, Rh(III) catalyst, and a suitable additive (e.g., a copper salt).

  • The reaction is carried out in an anhydrous solvent under an inert atmosphere.

  • The mixture is heated to the specified temperature and stirred for the required time.

  • After cooling, the product is isolated by filtration and purified by column chromatography.

Safety: Rhodium catalysts are expensive and should be handled with care to ensure recovery and reuse where possible. Reactions under inert atmosphere require appropriate equipment and techniques.

Concluding Remarks

The synthesis of indazoles has evolved significantly, with modern methods offering milder conditions, broader substrate scope, and improved efficiency compared to established protocols. The choice of the optimal synthetic route will depend on the specific target molecule, available starting materials, and the desired scale of the reaction. For simple, unsubstituted indazoles, classical methods may suffice. However, for the synthesis of complex, highly functionalized indazoles, particularly those required for drug discovery programs, modern transition-metal-catalyzed and metal-free methods provide powerful and versatile tools. It is anticipated that future developments in this field will continue to focus on improving the sustainability and efficiency of indazole synthesis, for example, through the use of more environmentally benign catalysts and solvents.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-6-fluoro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Bromo-6-fluoro-1H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a halogenated heterocyclic compound. Adherence to these procedural, step-by-step guidelines is crucial for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. Based on data for structurally similar compounds, this chemical should be handled as a hazardous substance.

Personal Protective Equipment (PPE) is mandatory. [1] When handling this compound, always wear:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields or a face shield

  • A flame-retardant lab coat

  • Closed-toe shoes

All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] Ensure that an eyewash station and a safety shower are readily accessible.

Hazard and Chemical Data Summary

The following table summarizes key chemical and safety information for this compound and its analogs. This data should be used for risk assessment and to inform safe handling and disposal practices.

PropertyData
Chemical Name This compound
CAS Number 885522-04-3
Molecular Formula C₇H₄BrFN₂[2]
Molecular Weight 215.02 g/mol [2]
Physical State Solid
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container in accordance with local regulation.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.

Step-by-Step Disposal Protocol

On-site treatment or neutralization of this compound is not recommended due to its hazardous nature and the potential for uncontrolled reactions. The primary disposal method is collection and transfer to a licensed hazardous waste disposal facility.

I. Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine and fluorine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.

  • Avoid Incompatibles: Do not mix with strong acids, bases, or oxidizing agents.

  • Container Compatibility: Use a chemically compatible waste container, such as a high-density polyethylene (HDPE) jug or a glass bottle with a secure cap. Ensure the container is in good condition and free from leaks.

II. Experimental Protocol for Waste Collection

This protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

1. Pure or Unused this compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Solid Waste" container.
  • Perform this transfer within a chemical fume hood to minimize the risk of inhalation.
  • Avoid generating dust during the transfer.
  • Securely seal the container after the addition of waste.

2. Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):

  • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed, clear plastic bag and then deposited into the solid "Halogenated Organic Waste" container.
  • Contaminated glassware should be decontaminated before washing. Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone).
  • Collect the rinsate in a designated "Halogenated Organic Liquid Waste" container.
  • After this initial triple rinse, the glassware can be washed according to standard laboratory procedures.

3. Labeling Hazardous Waste:

  • Label the waste container clearly with a "Hazardous Waste" label as soon as the first waste is added.
  • The label must include:
  • The full chemical name: "this compound" (no abbreviations or chemical formulas).
  • The concentration or approximate amount of the chemical.
  • The date of accumulation.
  • The name of the principal investigator or lab supervisor.

III. Storage and Final Disposal
  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Once the container is full or has been in use for the maximum allowable time according to your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Under no circumstances should this compound or its rinsate be disposed of down the drain or in the regular trash. This is a violation of environmental regulations and can lead to significant pollution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_final_disposal Final Disposal start Start: this compound is designated as waste. ppe Don appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work within a certified chemical fume hood. ppe->fume_hood pure_solid Pure Solid or Unused Reagent fume_hood->pure_solid contaminated_solid Contaminated Solids (gloves, paper) fume_hood->contaminated_solid contaminated_liquid Contaminated Liquids (solvent rinsate) fume_hood->contaminated_liquid collect_solid Place in 'Halogenated Organic Solid Waste' container. pure_solid->collect_solid bag_solid Double bag contaminated solids before placing in waste container. contaminated_solid->bag_solid collect_liquid Collect in 'Halogenated Organic Liquid Waste' container. contaminated_liquid->collect_liquid label_container Ensure waste container is properly labeled with: - 'Hazardous Waste' - Full chemical name - Accumulation date collect_solid->label_container bag_solid->collect_solid collect_liquid->label_container store Store sealed container in a designated Satellite Accumulation Area. label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor. store->contact_ehs end Waste is collected for professional disposal (e.g., incineration). contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-6-fluoro-1H-indazole

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated organic compound that requires careful handling to prevent exposure. Based on data from structurally similar compounds, it should be treated as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before each use.[2]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[2]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[2][3]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[2]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound.

Preparation and Engineering Controls
  • Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • PPE Check: Before starting work, verify that all necessary PPE is available and in good condition.[2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[4]

Handling the Compound
  • Wear all required PPE as detailed in Table 1.

  • Avoid the formation of dust when handling the solid material.[2] Use appropriate tools, such as spatulas, for transferring the compound.

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Storage
  • Store in a well-ventilated place.[1][5]

  • Keep the container tightly closed.[1][5]

  • Store locked up.[1][5]

  • The recommended storage temperature is 4°C, protected from light, and stored under nitrogen.[6]

In Case of a Spill
  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[2]

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2]

  • For large spills, contact your institution's environmental health and safety department.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_store Store Unused Compound cleanup_dispose->cleanup_store cluster_response Immediate Response exposure Accidental Exposure skin_contact Skin Contact: Wash with plenty of soap and water. exposure->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes. exposure->eye_contact inhalation Inhalation: Remove to fresh air. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-fluoro-1H-indazole
Reactant of Route 2
3-Bromo-6-fluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.